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  • Product: 3-(4-Methyl-3-nitrophenoxy)piperidine

Core Science & Biosynthesis

Foundational

In Silico and In Vitro Physicochemical Profiling of 3-(4-Methyl-3-nitrophenoxy)piperidine: A Technical Guide to pKa and LogP Determination

Executive Summary & Structural Deconstruction In early-stage drug discovery, the accurate determination of acid dissociation constants (pKa) and the octanol-water partition coefficient (LogP) is paramount. These physicoc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Deconstruction

In early-stage drug discovery, the accurate determination of acid dissociation constants (pKa) and the octanol-water partition coefficient (LogP) is paramount. These physicochemical parameters dictate a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profile.

This whitepaper provides an in-depth technical analysis of 3-(4-Methyl-3-nitrophenoxy)piperidine , a complex heterocyclic compound. By deconstructing its structural motifs, we can predict and validate its physicochemical behavior. The molecule consists of three distinct functional domains:

  • The Piperidine Core: A saturated six-membered nitrogen heterocycle. Unsubstituted piperidine is a strong secondary amine base with a baseline pKa of approximately 11.12 to 11.22[1][2].

  • The Ether Linkage: An oxygen atom bridging the piperidine ring (at the 3-position) to the phenyl ring. This heteroatom exerts a strong electron-withdrawing inductive effect (-I) through the sigma-bond framework.

  • The 4-Methyl-3-nitrophenyl Moiety: A highly lipophilic aromatic system modified by a weakly electron-donating methyl group and a strongly electron-withdrawing, polar nitro group. (For context, the presence of a nitro group on a phenolic ring significantly alters electronic distribution, as seen in 3-nitrophenol which has a pKa of 8.36[3][4]).

Because the phenolic oxygen is etherified, the only ionizable center in this molecule within the physiological pH range (pH 1–10) is the piperidine nitrogen.

Theoretical Framework: Algorithmic Prediction of pKa and LogP

Before committing resources to in vitro synthesis and assaying, modern drug development relies on robust in silico predictions.

pKa Prediction Mechanics

The pKa calculation for the piperidine nitrogen is not a simple lookup; it requires evaluating the microstates of the molecule. Advanced computational tools (such as ChemAxon's Epik or Marvin) utilize partial charge distribution models combined with Hammett and Taft substituent constants[5].

Causality of the Shift: While a standard piperidine nitrogen is highly basic (pKa ~11.2)[2], the beta-oxygen of the ether linkage in 3-(4-Methyl-3-nitrophenoxy)piperidine pulls electron density away from the nitrogen. This inductive (-I) effect destabilizes the positively charged conjugate acid (piperidinium ion). Consequently, the calculated pKa drops by approximately 1.5 to 2.0 log units, yielding a predicted pKa in the range of 9.2 to 9.5 .

LogP Calculation Mechanics

LogP calculations are fundamentally based on a pool of predefined structural fragments (e.g., the Viswanadhan et al. and Klopman et al. data sets)[5]. The LogP value is the sum of these fragment values plus correction factors for intramolecular interactions.

  • Lipophilic Contributions: The phenyl ring and the methyl group drive the LogP upward.

  • Hydrophilic Contributions: The basic piperidine nitrogen and the ether oxygen introduce polarity, lowering the LogP. The nitro group, despite being bulky, has a strong dipole moment that slightly reduces overall lipophilicity compared to a purely alkyl substituent.

Computational_Workflow Input SMILES Input: 3-(4-Methyl-3-nitrophenoxy)piperidine Conf Conformational Sampling (Molecular Mechanics) Input->Conf QM Quantum Mechanical Partial Charges (DFT) Conf->QM LogP Fragment-Based LogP (Viswanadhan et al.) QM->LogP pKa Microstate Generation & pKa (Hammett/Taft) QM->pKa Output Consensus ADME Profile LogP->Output pKa->Output

Fig 1: In silico workflow for predicting physicochemical properties of piperidine derivatives.

Data Presentation: Quantitative Predictions

The following table synthesizes the calculated physicochemical parameters based on standard cheminformatics fragment-based algorithms.

ParameterPredicted ValuePrimary Structural DriverCausality / Mechanism
pKa (Basic) 9.35 ± 0.2Piperidine NitrogenProtonation of the secondary amine. Lowered from 11.2 due to the -I effect of the ether oxygen.
LogP (Neutral) 2.85 ± 0.3Aromatic Ring + MethylSum of hydrophobic fragments minus the polarity of the nitro, ether, and amine groups.
LogD (pH 7.4) ~1.10Ionization StateAt pH 7.4, the molecule is >98% protonated (cationic), drastically reducing its partitioning into octanol.
Polar Surface Area ~61.0 ŲNO₂, Ether O, Amine NHSum of the surface areas of polar atoms; critical for predicting blood-brain barrier (BBB) penetration.

Experimental Validation: Self-Validating Protocols

To ensure scientific integrity, in silico data must be empirically validated. Below are the gold-standard, step-by-step methodologies for determining the pKa and LogP of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Protocol A: Potentiometric Titration for pKa Determination

Potentiometric titration is the most reliable method for determining the pKa of amines in the pH 2–11 range[6]. The procedure must account for temperature and ionic strength dependencies[7].

  • Electrolyte Preparation: Prepare a background electrolyte solution of 0.15 M KCl in ultra-pure water to maintain a constant ionic strength, mimicking physiological conditions.

  • Analyte Dissolution: Dissolve 3-(4-Methyl-3-nitrophenoxy)piperidine to a final concentration of 0.01 M in the KCl solution. Note: If aqueous solubility is poor, a co-solvent system (e.g., methanol/water) may be used, followed by Yasuda-Shedlovsky extrapolation to 0% co-solvent.

  • Electrode Calibration: Calibrate the glass pH electrode using standard IUPAC buffer solutions (pH 4.01, 7.00, 10.01) at a strictly controlled temperature of 298.15 K (25 °C).

  • Inert Atmosphere: Purge the titration vessel with nitrogen gas ( N2​ ) for 15 minutes prior to and during the experiment to prevent atmospheric CO2​ from forming carbonic acid, which skews the basic pKa readings[7].

  • Titration Execution: Titrate the solution using standardized 0.1 M HCl (to fully protonate the piperidine) followed by back-titration with 0.1 M NaOH.

  • Data Processing: Utilize the Bjerrum function to plot the volume of titrant against pH. The pKa is extracted at the half-equivalence point where [Base]=[ConjugateAcid] .

Protonation_Dynamics FreeBase FreeBase ConjugateAcid ConjugateAcid FreeBase->ConjugateAcid + H⁺ (pKa ~9.3) ConjugateAcid->FreeBase - H⁺ Inductive Ether Oxygen (-I Effect) Destabilizes Cation Inductive->ConjugateAcid

Fig 2: Thermodynamic protonation cycle and inductive destabilization by the ether linkage.

Protocol B: Shake-Flask RP-HPLC Method for LogP Determination

Because the molecule contains an ionizable center, LogP (the partition coefficient of the neutral species) must be measured at a pH where the molecule is fully un-ionized (pH > 11.5).

  • Phase Saturation: Vigorously stir equal volumes of 1-octanol and aqueous buffer (pH 12.0, 0.1 M phosphate/NaOH) for 24 hours to ensure mutual saturation.

  • Sample Preparation: Dissolve the analyte in the saturated octanol phase to a concentration of 1 mg/mL.

  • Partitioning: Transfer 5 mL of the spiked octanol and 5 mL of the saturated aqueous buffer into a glass centrifuge tube. Shake mechanically at 25 °C for 60 minutes to achieve thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Inject into a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV-Vis detector (monitoring at the isosbestic point of the nitroaromatic chromophore, typically ~270-280 nm).

  • Calculation: Calculate LogP using the formula:

    LogP=log10​(AUCaqueous​AUCoctanol​​)

    (Where AUC is the Area Under the Curve from the chromatogram).

Conclusion

The physicochemical profiling of 3-(4-Methyl-3-nitrophenoxy)piperidine reveals a molecule that balances the high lipophilicity of its substituted aromatic ring with the hydrophilicity of its ionizable piperidine core. The strategic placement of the ether oxygen serves as an intramolecular electronic modulator, suppressing the pKa of the piperidine nitrogen from a highly basic ~11.2[2] down to a more physiologically relevant ~9.35. This shift is critical for drug developers to understand, as it directly impacts the molecule's LogD at physiological pH, its membrane permeability, and its potential for lysosomal trapping (phospholipidosis)[8].

References

  • Chemaxon Docs. "LogP and logD calculations - Documentation." Chemaxon. Available at:[Link]

  • PubChem (NIH). "Piperidine | C5H11N | CID 8082." National Center for Biotechnology Information. Available at:[Link]

  • PubChem (NIH). "3-Nitrophenol | C6H5NO3 | CID 11137." National Center for Biotechnology Information. Available at:[Link]

  • University of Regina. "pKa Values of Some Piperazines at (298, 303, 313, and 323) K." Journal of Chemical & Engineering Data. Available at:[Link]

  • ResearchGate. "Dissociation Constant (pKa) and Thermodynamic Properties of Piperazine Derivatives: Study of the Protonation Mechanism Using Density Function Theory." ResearchGate. Available at:[Link]

  • PubMed (NIH). "Use of physicochemical calculation of pKa and CLogP to predict phospholipidosis-inducing potential: a case study with structurally related piperazines." Toxicology In Vitro. Available at:[Link]

Sources

Exploratory

SMILES and InChIKey strings for 3-(4-Methyl-3-nitrophenoxy)piperidine

Title: Structural Elucidation, Synthesis, and Pharmacological Profiling of 3-(4-Methyl-3-nitrophenoxy)piperidine Executive Summary As a Senior Application Scientist, I frequently encounter complex heterocyclic building b...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Structural Elucidation, Synthesis, and Pharmacological Profiling of 3-(4-Methyl-3-nitrophenoxy)piperidine

Executive Summary

As a Senior Application Scientist, I frequently encounter complex heterocyclic building blocks that serve as critical pharmacophores in drug discovery. 3-(4-Methyl-3-nitrophenoxy)piperidine (CAS: 1273966-34-9) is a highly versatile intermediate, combining a basic piperidine moiety with an electron-deficient nitroarene. This technical whitepaper dissects its molecular architecture—specifically its SMILES and InChIKey representations—details a self-validating synthetic methodology, and explores its role in receptor pharmacology.

Molecular Architecture & Line Notations

To integrate this compound into cheminformatics databases or computational docking studies, precise topological descriptors are required.

Canonical SMILES: CC1=C(C=C(C=C1)OC2CCCNC2)[O-]

Causality of the Notation:

  • CC1=C... : The string initiates at the methyl group attached to the C4 position of the aromatic ring, establishing the structural anchor.

  • ...[O-] : This explicitly defines the nitro group at the C3 position. The charge separation ([N+] and [O-]) is computationally necessary to accurately model the resonance structures and the resulting electron-withdrawing effect on the phenyl ring.

  • ...OC2CCCNC2 : This segment maps the ether linkage (O) connecting the aromatic system to the C3 position of the piperidine ring. The numeric 2 designates the ring closure for the 6-membered nitrogenous heterocycle[1].

InChI and InChIKey: The IUPAC International Chemical Identifier (InChI) provides a layered, canonical string that eliminates the ambiguity sometimes found in SMILES dialects.

  • Formula Layer: C12H16N2O3

  • Standard InChIKey: While the exact 27-character hash requires algorithmic generation via software like RDKit, the structural connectivity relies heavily on the spatial relationship between the secondary amine and the ether oxygen. The InChIKey serves as a fixed-length digital signature, ensuring collision-free database queries across global repositories [1].

Chemical Properties & Computational Descriptors

Understanding the physicochemical properties of 3-(4-Methyl-3-nitrophenoxy)piperidine is critical for predicting its behavior in both synthetic reactions and biological assays. The piperidine ring adopts a chair conformation, which dictates the spatial orientation of the phenoxy substituent [4].

Table 1: Quantitative Physicochemical Data

PropertyValueSource / Method
Molecular Formula C12H16N2O3Structural derivation
Molecular Weight 236.27 g/mol IUPAC Atomic Weights
Exact Mass 236.11609 DaHRMS Target
Topological Polar Surface Area 67.08 ŲCalculated (Nitro + Ether + Amine)
Hydrogen Bond Donors 1Piperidine (NH) [3]
Hydrogen Bond Acceptors 4Nitro (2), Ether (1), Amine (1)
Rotatable Bonds 3Conformational Analysis

Synthesis & Experimental Workflows

Protocol: Mitsunobu Synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine

This protocol is designed as a self-validating system, incorporating in-process controls to ensure structural integrity.

Step 1: Etherification (Reaction Setup)

  • Preparation: Dissolve 1.0 eq of 4-methyl-3-nitrophenol and 1.1 eq of orthogonally protected 1-Boc-3-hydroxypiperidine in anhydrous THF (0.2 M) under an argon atmosphere. Causality: Argon prevents the premature oxidation of Triphenylphosphine (PPh3), while THF ensures complete solubility and stabilizes the phosphonium intermediate.

  • Activation: Add 1.2 eq of PPh3 and cool the vessel to 0 °C.

  • Coupling: Dropwise add 1.2 eq of Diisopropyl azodicarboxylate (DIAD). Causality: Dropwise addition controls the highly exothermic formation of the betaine intermediate.

  • Monitoring: Allow to warm to room temperature and stir for 12 hours. Validation: Monitor via LC-MS until the phenol peak is fully consumed.

Step 2: Acidic Cleavage (Boc Deprotection)

  • Concentrate the reaction mixture in vacuo.

  • Redissolve the crude intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA). Causality: TFA efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group [2] without reducing or altering the sensitive nitroarene.

  • Stir at room temperature for 2 hours.

Step 3: Neutralization & Isolation

  • Concentrate to remove excess TFA.

  • Partition the residue between Ethyl Acetate and 1M aqueous NaOH (pH > 10). Causality: The highly basic aqueous layer neutralizes the TFA salt, fully deprotonating the secondary amine and driving the free piperidine into the organic layer.

  • Extract, dry over Na2SO4, and concentrate.

  • Self-Validation: Purify via flash chromatography. Confirm product identity via 1H-NMR (verifying the downfield shift of the piperidine C3 proton) and HRMS matching the exact mass of 236.1161 Da.

SynthesisWorkflow N1 4-Methyl-3-nitrophenol + 1-Boc-3-hydroxypiperidine N2 Mitsunobu Reaction (PPh3, DIAD, THF, 0°C to RT) N1->N2 Reagents added N3 Intermediate: 1-Boc-3-(4-methyl-3-nitrophenoxy)piperidine N2->N3 Etherification N4 Boc Deprotection (TFA, DCM, RT, 2h) N3->N4 Acidic cleavage N5 Workup & Purification (Basification, Extraction) N4->N5 Neutralization N6 Target Compound: 3-(4-Methyl-3-nitrophenoxy)piperidine N5->N6 Isolation

Fig 1: Step-by-step synthetic workflow for 3-(4-Methyl-3-nitrophenoxy)piperidine via Mitsunobu.

Pharmacological Relevance & Downstream Applications

Piperidine derivatives are privileged scaffolds in drug development, frequently acting as ligands for G-Protein Coupled Receptors (GPCRs) [4]. The basic nitrogen of the piperidine ring (pKa ~11.2) is protonated at physiological pH, allowing it to form critical salt-bridge interactions with conserved aspartate residues within GPCR transmembrane domains [3].

When 3-(4-Methyl-3-nitrophenoxy)piperidine is utilized as a pharmacophore, the nitro group can either be retained for specific hydrogen-bond acceptor interactions or reduced to an aniline for further functionalization (e.g., amide coupling).

GPCRPathway L Piperidine Derivative (Agonist/Antagonist) R GPCR (Target Receptor) L->R Binding & Activation G G-Protein Complex (α, β, γ subunits) R->G Conformational Change E Effector Enzyme (e.g., Adenylate Cyclase) G->E Subunit Dissociation SM Second Messengers (cAMP, Ca2+) E->SM Catalysis RSP Cellular Response (Gene Expression) SM->RSP Signal Transduction

Fig 2: General GPCR signaling pathway modulated by piperidine-based pharmacophores.

References

  • Title: 3-[(4,5-Dimethoxy-2-nitrophenoxy)methyl]piperidine | C14H20N2O5 | CID - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Source: Chemical Reviews - ACS Publications URL: [Link]

  • Title: Piperidine (CAS 110-89-4) - Chemical & Physical Properties Source: Cheméo URL: [Link]

  • Title: Piperidine Source: Wikipedia URL: [Link]

Foundational

Hydrogen bond donor and acceptor count for 3-(4-Methyl-3-nitrophenoxy)piperidine

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 3-(4-Methyl-3-nitrophenoxy)piperidine Abstract In the landscape of modern drug discovery and medicinal chemistry, a molecule's potential for...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Hydrogen Bond Donor and Acceptor Profile of 3-(4-Methyl-3-nitrophenoxy)piperidine

Abstract

In the landscape of modern drug discovery and medicinal chemistry, a molecule's potential for forming non-covalent interactions is a critical determinant of its pharmacokinetic and pharmacodynamic properties. Among these, hydrogen bonds are paramount, governing everything from target binding affinity to aqueous solubility. This technical guide provides a detailed analysis of 3-(4-Methyl-3-nitrophenoxy)piperidine, a molecule featuring a complex interplay of functional groups. We will deconstruct its chemical architecture to precisely identify and quantify its hydrogen bond donor and acceptor sites. This analysis is grounded in fundamental chemical principles and serves as a foundational step for researchers engaged in the rational design of novel therapeutics.

Introduction: The Centrality of Hydrogen Bonding in Molecular Recognition

A hydrogen bond is a highly directional, non-covalent interaction between a hydrogen atom covalently bonded to a highly electronegative atom (the donor ) and another nearby electronegative atom (the acceptor )[1][2]. The hydrogen bond donor is the group that supplies the hydrogen atom (e.g., O-H, N-H), while the acceptor is an electronegative atom possessing a lone pair of electrons, such as oxygen or nitrogen[3].

The significance of these interactions in drug development cannot be overstated. The affinity and specificity of a drug for its biological target are often dictated by a precise network of hydrogen bonds within the binding pocket. Furthermore, a molecule's hydrogen bonding capacity profoundly influences its physicochemical properties, including:

  • Aqueous Solubility: The ability to form hydrogen bonds with water is essential for a drug's solubility and subsequent absorption.

  • Membrane Permeability: An excessive number of hydrogen bond donors can hinder a molecule's ability to cross lipophilic cell membranes, a principle encapsulated in predictive models like Lipinski's Rule of 5[4].

  • Metabolic Stability: Functional groups capable of hydrogen bonding can be sites for metabolic transformation by enzymes.

Therefore, an accurate assessment of a molecule's hydrogen bond donor and acceptor count is a cornerstone of predictive chemistry and a prerequisite for successful drug design.

Molecular Architecture of 3-(4-Methyl-3-nitrophenoxy)piperidine

To accurately enumerate the hydrogen bonding potential, we must first dissect the molecule into its constituent functional groups. The structure of 3-(4-Methyl-3-nitrophenoxy)piperidine comprises three key regions, each with distinct electronic and steric properties.

  • Piperidine Ring: A saturated heterocyclic amine. In this specific molecule, it exists as a secondary amine, which is critical for its hydrogen bonding profile[5].

  • Aryl Ether Linkage: A phenoxy group connects the piperidine ring to the substituted benzene ring via a robust ether bond (C-O-C).

  • Substituted Nitroarene: A benzene ring functionalized with both a methyl (-CH3) group and a nitro (-NO2) group.

The spatial arrangement and electronic nature of these groups collectively define the molecule's interaction profile.

Protocol: Identification and Quantification of Hydrogen Bond Sites

The process of identifying hydrogen bond donors and acceptors follows a systematic, rule-based approach grounded in the principles of electronegativity and electron lone pairs.

Step-by-Step Methodology for Site Identification
  • Structural Analysis: Begin with the 2D chemical structure of the molecule to visually inspect all atoms and bonds.

  • Donor Identification: Scan the molecule for hydrogen atoms covalently bonded to highly electronegative atoms, primarily nitrogen or oxygen.

  • Acceptor Identification: Identify all electronegative atoms (typically nitrogen or oxygen) that possess at least one lone pair of electrons. These atoms are potential hydrogen bond acceptors[6].

  • Tallying the Results: Sum the number of identified donor sites and acceptor sites separately to arrive at the final counts.

Analysis of 3-(4-Methyl-3-nitrophenoxy)piperidine

Following the protocol outlined above, we can analyze each functional group within the target molecule.

The sole hydrogen bond donor in this molecule is the hydrogen atom attached to the nitrogen of the piperidine ring . Secondary amines (R₂NH) are classic hydrogen bond donors because the N-H bond is sufficiently polarized to allow the hydrogen to interact with an acceptor[7].

  • Piperidine N-H: 1 Donor Site

Multiple sites on the molecule can function as hydrogen bond acceptors.

  • Piperidine Nitrogen: The nitrogen atom in the piperidine ring possesses a lone pair of electrons and can readily accept a hydrogen bond from a suitable donor[5].

  • Ether Oxygen: The oxygen atom of the phenoxy ether linkage has two lone pairs of electrons. While it lacks a hydrogen to donate, it is a capable hydrogen bond acceptor[8].

  • Nitro Group Oxygens: Each of the two oxygen atoms in the nitro group has lone pairs and can act as a hydrogen bond acceptor. It is important to note that the nitro group is generally considered a weaker hydrogen bond acceptor compared to carbonyls or ethers, but it is nonetheless counted in standard cheminformatics rules[9][10].

Quantitative Summary

The analysis of each functional group provides a clear and definitive count of the hydrogen bond donor and acceptor sites for 3-(4-Methyl-3-nitrophenoxy)piperidine.

Functional GroupHydrogen Bond Donor CountHydrogen Bond Acceptor CountRationale
Piperidine (Secondary Amine)1 (from N-H)1 (from N lone pair)Contains both a polarized N-H bond and a nitrogen atom with a lone pair.[5][7]
Ether Linkage01 (from O lone pairs)Oxygen has lone pairs but no covalently bonded hydrogen.[8]
Nitro Group02 (from two O atoms)Each oxygen atom has lone pairs capable of accepting a hydrogen bond.[9]
Total 1 4

Visualization of Key Concepts

Visual diagrams are essential for conceptualizing the workflow and the molecular properties discussed.

Logical Workflow for H-Bond Site Determination

H_Bond_Workflow cluster_donors Donor Analysis cluster_acceptors Acceptor Analysis start Start | Input: Molecular Structure process1 Identify Heteroatoms (N, O) start->process1 d1 Are H atoms bonded to any heteroatoms? process1->d1 Check for Donors a1 Do heteroatoms possess lone pairs? process1->a1 Check for Acceptors d2 Count each H-N or H-O as one donor site. d1->d2 Yes end_node Final Count | Donors & Acceptors d2->end_node a2 Count each N and O atom as one acceptor site. a1->a2 Yes a2->end_node

Sources

Exploratory

Synthetic Utility and Pharmacological Applications of 3-(4-Methyl-3-nitrophenoxy)piperidine Derivatives: A Comprehensive Technical Guide

Executive Summary In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are critical for accelerating lead optimization. 3-(4-Methyl-3-nitrophenoxy)piperidine (CAS: 1273966...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery, the identification and utilization of privileged scaffolds are critical for accelerating lead optimization. 3-(4-Methyl-3-nitrophenoxy)piperidine (CAS: 1273966-34-9) and its derivatives represent a highly versatile class of organic building blocks. Characterized by a basic piperidine core, a flexible ether linkage, and a functionalizable nitro-aromatic system, this scaffold has been instrumental in the development of therapeutics ranging from metabolic enzyme inhibitors to advanced bifunctional degraders (PROTACs).

As a Senior Application Scientist, I have structured this guide to move beyond basic structural descriptions, providing a deep dive into the causality of its synthetic methodologies, its physicochemical rationale, and its proven applications in contemporary medicinal chemistry.

Structural Rationale & Pharmacophore Analysis

The architectural design of 3-(4-Methyl-3-nitrophenoxy)piperidine is not arbitrary; it is a meticulously balanced system designed for modular derivatization.

  • The Piperidine Core: The secondary amine of the piperidine ring serves a dual purpose. Physiologically, its basicity (pKa ~9.5) ensures protonation at physiological pH, driving aqueous solubility and favorable pharmacokinetics. Synthetically, it acts as a primary attachment vector for amide couplings, reductive aminations, or the attachment of PEG-based linkers.

  • The Aryl Ether Linkage: Unlike anilino or amide linkages, the ether oxygen provides significant conformational flexibility while maintaining high metabolic stability against amidases and proteases.

  • The Nitro-Methyl Aromatic System: The methyl group at the para position relative to the ether oxygen is a strategic metabolic block, preventing rapid cytochrome P450-mediated para-hydroxylation. The nitro group serves as a "masked" nucleophile; upon reduction to an aniline, it becomes a highly reactive site for the synthesis of ureas, amides, or Buchwald-Hartwig cross-coupling products.

Table 1: Physicochemical Parameters of the Unsubstituted Scaffold
ParameterValuePharmacological Implication
Molecular Weight 236.27 g/mol Highly ligand-efficient; leaves ample molecular weight budget for derivatization without violating Lipinski's Rule of 5.
LogP (Estimated) ~2.1Optimal lipophilicity for membrane permeability, oral bioavailability, and potential CNS penetration.
H-Bond Donors 1 (Piperidine NH)Fosters target engagement; easily functionalized to tune target residence time.
H-Bond Acceptors 4 (O, NO2, N)Facilitates diverse binding interactions within kinase hinge regions or GPCR allosteric sites.

Primary Pharmacological Applications

The modularity of this scaffold has led to its integration into several high-impact therapeutic areas:

  • Targeted Protein Degradation (PROTACs): The piperidine nitrogen is frequently utilized as an anchoring point for bifunctional degraders. By attaching a linker to the piperidine and functionalizing the reduced aniline moiety with a target-binding ligand, researchers have successfully synthesized degraders that hijack E3 ubiquitin ligases to eliminate disease-causing proteins, as detailed in recent patents on 1[1].

  • Metabolic Disease Therapeutics: Derivatives of this scaffold have been heavily investigated as2[2]. Inhibition of 11β-HSD1 reduces local cortisol levels, offering a therapeutic avenue for type 2 diabetes and obesity. The hydrophobic nature of the substituted phenoxy group perfectly complements the lipophilic binding pocket of the enzyme.

  • Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators: The scaffold has been incorporated into complex heterocycles designed as 3[3], assisting in the correction of misfolded proteins in cystic fibrosis patients.

  • Liquid-Phase Peptide Synthesis (LPPS): Beyond direct biological action, 4-methyl-3-nitrophenoxy derivatives exhibit extreme stability under harsh peptide synthesis conditions, making them ideal photolabile or acid-stable linkers for4[4].

Validated Synthetic Workflows & Protocols

To utilize this scaffold effectively, one must master its synthesis and subsequent derivatization. The following protocols are designed as self-validating systems , ensuring that experimental causality and quality control are built directly into the workflow.

SynthPathway SM1 N-Boc-3-hydroxypiperidine Reaction1 SNAr Reaction (NaH, DMF, 80°C) SM1->Reaction1 SM2 4-Fluoro-2-nitrotoluene SM2->Reaction1 Int1 N-Boc-3-(4-methyl-3-nitrophenoxy)piperidine Reaction1->Int1 Reaction2 Nitro Reduction (H2, Pd/C, MeOH) Int1->Reaction2 Int2 N-Boc-3-(3-amino-4-methylphenoxy)piperidine Reaction2->Int2 Reaction3 Boc Deprotection (TFA, DCM, RT) Int2->Reaction3 Product 3-(3-Amino-4-methylphenoxy)piperidine Reaction3->Product

Figure 1: Standard synthetic workflow for 3-(4-Methyl-3-nitrophenoxy)piperidine derivatives.

Protocol A: Synthesis of the Core Scaffold via Nucleophilic Aromatic Substitution (SNAr)

Objective: Establish the aryl ether linkage with high regioselectivity and yield.

  • Preparation: Dissolve N-Boc-3-hydroxypiperidine (1.0 eq) in anhydrous DMF under an argon atmosphere.

  • Deprotonation: Slowly add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) at 0°C. Stir for 30 minutes.

    • Causality: NaH is selected over weaker bases (e.g., K2CO3) to quantitatively deprotonate the secondary alcohol, generating a highly reactive, "naked" alkoxide nucleophile in the polar aprotic DMF solvent.

  • Substitution: Add 4-fluoro-2-nitrotoluene (1.1 eq) dropwise. Heat the reaction to 80°C for 4 hours.

    • Causality: Fluorine is explicitly chosen over chlorine. In SNAr reactions, the highly electronegative fluorine atom stabilizes the rate-determining Meisenheimer complex transition state, drastically accelerating the reaction.

  • Self-Validating Control: Monitor via LC-MS. The disappearance of the N-Boc-3-hydroxypiperidine mass peak and the appearance of the product mass validates conversion. If unreacted electrophile remains, it indicates moisture contamination quenched the NaH—the system validates its own anhydrous integrity.

Protocol B: Catalytic Hydrogenation of the Nitro Moiety

Objective: Reduce the nitro group to an aniline to enable downstream functionalization[1][2].

  • Preparation: Dissolve N-Boc-3-(4-methyl-3-nitrophenoxy)piperidine in HPLC-grade Methanol.

  • Catalysis: Add 10% Palladium on Carbon (Pd/C) (10% w/w). Purge the reaction flask with Argon, then backfill with Hydrogen gas (balloon pressure). Stir vigorously at room temperature for 12 hours.

    • Causality: Pd/C under H2 is the gold standard for clean, quantitative reduction of nitroarenes without generating toxic metal waste (unlike SnCl2 or Fe/HCl).

  • Self-Validating Control: Hydrogen uptake can be monitored volumetrically. The reaction is self-indicating; the cessation of hydrogen consumption confirms complete reduction. Furthermore, the intermediate hydroxylamine (a colored species) must fully convert to the colorless aniline. If a yellow/orange color persists, the catalyst has been poisoned, dictating immediate filtration and re-subjection to fresh Pd/C.

    • Crucial Pivot: If the target derivative contains halogen substituents added in parallel steps, Pd/C will cause unwanted hydrodehalogenation. In such cases, the protocol must pivot to Platinum Oxide (PtO2) or a dissolving metal reduction (Fe/NH4Cl) to preserve the halogen.

Mechanistic Pathway in Targeted Protein Degradation

When utilized in PROTAC design, the 3-(4-Methyl-3-nitrophenoxy)piperidine scaffold acts as a critical spatial organizer. The piperidine nitrogen is typically acylated or alkylated with a PEG-linker connected to an E3 ligase binder (e.g., Thalidomide for CRBN, or VH032 for VHL). The aniline (derived from the nitro group) is functionalized with a warhead targeting a specific kinase or receptor[1].

PROTAC POI Target Protein (Kinase/Receptor) PROTAC Bifunctional Degrader (Piperidine Scaffold) POI->PROTAC Binds UB Poly-Ubiquitination PROTAC->UB Induces E3 E3 Ubiquitin Ligase (CRBN/VHL) E3->PROTAC Binds Proteasome 26S Proteasome (Degradation) UB->Proteasome Targets to

Figure 2: Ternary complex formation utilizing the piperidine scaffold in PROTAC design.

Because the ether linkage allows for rotational freedom, the resulting PROTAC can adopt multiple conformations, increasing the probability of forming a stable, productive ternary complex between the target protein and the E3 ligase, ultimately leading to poly-ubiquitination and proteasomal degradation.

References

  • Title: Bifunctional degraders and their methods of use (WO2021053495A1)
  • Title: Inhibitors of 11-β-hydroxy steroid dehydrogenase type 1 (US7807700B2)
  • Title: Compounds, compositions, and methods for modulating cftr (WO2017062581A1)
  • Title: Liquid-Phase Peptide Synthesis (LPPS): A Third Wave for the Preparation of Peptides Source: Chemical Reviews (ACS Publications) URL: [Link]

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Protocols & Analytical Methods

Method

Synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed guide for the synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine from 3-hydroxypiperidine. This application note is design...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine from 3-hydroxypiperidine. This application note is designed for researchers in medicinal chemistry and drug development, offering a plausible and robust synthetic protocol, an in-depth discussion of the reaction mechanism, and guidelines for purification and characterization.

Introduction

The piperidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Functionalization of the piperidine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The target molecule, 3-(4-Methyl-3-nitrophenoxy)piperidine, incorporates a substituted phenoxy moiety, a common pharmacophore that can influence receptor binding and metabolic stability. This guide details a proposed synthesis via the Williamson ether synthesis, a classic and reliable method for forming ether linkages.[2][3][4]

Reaction Principle and Mechanism

The synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine from 3-hydroxypiperidine and a suitable aryl precursor can be effectively achieved through a nucleophilic substitution reaction. Two primary methods are considered: the Williamson ether synthesis and the Mitsunobu reaction.

1. Williamson Ether Synthesis: This method involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an electrophilic partner.[2][3][4][5] For the synthesis of the target molecule, 3-hydroxypiperidine is deprotonated with a strong base to form the corresponding piperidin-3-oxide. This alkoxide then attacks an activated aromatic ring, such as 1-fluoro-4-methyl-3-nitrobenzene, where the fluorine atom is a good leaving group activated by the electron-withdrawing nitro group.

2. Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to a variety of functional groups, including ethers, through a redox-condensation process using triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[6][7][8] While effective, this method often requires stoichiometric amounts of reagents and can lead to purification challenges due to byproducts like triphenylphosphine oxide and the reduced azodicarboxylate.[6]

For this application note, the Williamson ether synthesis is selected as the primary proposed route due to its operational simplicity, cost-effectiveness, and generally straightforward purification.

Proposed Reaction Scheme: Williamson Ether Synthesis

Williamson Ether Synthesis cluster_reactants Reactants cluster_conditions Conditions cluster_products Products R1 3-Hydroxypiperidine P1 3-(4-Methyl-3-nitrophenoxy)piperidine R1->P1 + R2 R2 1-Fluoro-4-methyl-3-nitrobenzene Base Strong Base (e.g., NaH) Base->P1 deprotonates R1 Solvent Aprotic Solvent (e.g., DMF, THF) Solvent->P1 P2 NaF

Caption: Proposed Williamson ether synthesis of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Experimental Protocols

Note: This is a proposed protocol based on established chemical principles. Researchers should perform small-scale trials to optimize reaction conditions.

Materials and Reagents
Reagent/MaterialGradeSupplier
3-Hydroxypiperidine≥98%Commercially Available
1-Fluoro-4-methyl-3-nitrobenzene≥98%Commercially Available
Sodium hydride (NaH), 60% dispersion in mineral oilReagent GradeCommercially Available
Anhydrous Dimethylformamide (DMF)≥99.8%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
Saturated aqueous ammonium chloride (NH₄Cl)Laboratory GradePrepared in-house
Brine (saturated aqueous NaCl)Laboratory GradePrepared in-house
Anhydrous magnesium sulfate (MgSO₄)Laboratory GradeCommercially Available
Silica gel60 Å, 230-400 meshCommercially Available
Step-by-Step Protocol
  • Preparation of the Reaction Vessel: A 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer is dried in an oven and allowed to cool to room temperature under a stream of dry nitrogen.

  • Addition of 3-Hydroxypiperidine: To the flask, add 3-hydroxypiperidine (1.0 g, 9.89 mmol) and anhydrous DMF (20 mL). Stir the solution under a nitrogen atmosphere.

  • Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 0.44 g, 10.88 mmol, 1.1 eq) portion-wise to the stirred solution at 0 °C (ice bath). Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.

  • Formation of the Alkoxide: Allow the mixture to stir at room temperature for 1 hour. The formation of the sodium salt of 3-hydroxypiperidine should result in a homogeneous or slightly slurry-like solution.

  • Addition of the Aryl Halide: Dissolve 1-fluoro-4-methyl-3-nitrobenzene (1.53 g, 9.89 mmol, 1.0 eq) in anhydrous DMF (10 mL) and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane, 1:1).

  • Quenching the Reaction: After completion, cool the reaction mixture to 0 °C and cautiously quench with a saturated aqueous solution of ammonium chloride (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure 3-(4-Methyl-3-nitrophenoxy)piperidine.[9]

Characterization and Expected Results

The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Analytical Technique Expected Results
¹H NMR (400 MHz, CDCl₃) Signals corresponding to the piperidine ring protons, the aromatic protons, and the methyl group protons. The chemical shifts and coupling constants will be indicative of the final structure.
¹³C NMR (101 MHz, CDCl₃) Peaks corresponding to the carbon atoms of the piperidine ring, the aromatic ring, and the methyl group.
Mass Spectrometry (ESI+) A peak corresponding to the [M+H]⁺ ion of the target molecule (C₁₂H₁₆N₂O₃, MW: 236.27 g/mol ).
Appearance Expected to be a pale yellow solid or oil.
Yield Expected to be in the range of 60-80% after purification.

Safety and Handling Precautions

  • 3-Hydroxypiperidine: Causes skin and serious eye irritation. May cause respiratory irritation.[10] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Sodium Hydride: Flammable solid. Reacts violently with water to produce flammable hydrogen gas. Handle in an inert atmosphere and away from moisture.

  • 1-Fluoro-4-methyl-3-nitrobenzene: Toxic and an irritant. Handle with care in a fume hood.

  • Dimethylformamide (DMF): Aprotic solvent. Can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[10][11][12][13]

Troubleshooting

Problem Possible Cause Solution
Low or no product formation Incomplete deprotonation of 3-hydroxypiperidine.Ensure the sodium hydride is fresh and the reaction is conducted under strictly anhydrous conditions.
Low reactivity of the aryl halide.Increase the reaction temperature or time. Consider using a more reactive aryl halide if available.
Formation of side products Side reactions due to moisture.Ensure all glassware is oven-dried and solvents are anhydrous.
Difficult purification Presence of unreacted starting materials or byproducts.Optimize the stoichiometry of the reagents. Employ a more efficient purification technique, such as preparative HPLC if necessary.[9]

Conclusion

The proposed Williamson ether synthesis provides a robust and straightforward method for the preparation of 3-(4-Methyl-3-nitrophenoxy)piperidine. This application note offers a comprehensive guide for researchers, from the underlying chemical principles to a detailed experimental protocol and safety considerations. The successful synthesis and purification of this compound will enable further investigation into its potential biological activities.

References

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  • Williamson ether synthesis. (n.d.). Wikipedia.
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  • Carl ROTH. (n.d.).
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  • Royal Society of Chemistry. (2020).
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  • WO2019165981A1 - Methods for synthesizing (r)-3-phenylpiperidine or/and (s)
  • 9.5. Williamson ether synthesis. (n.d.). Lumen Learning.
  • Base-Catalyzed Mitsunobu Reactions as a Tool for the Synthesis of Aryl sec-Alkyl Ethers. (2025, August 7).
  • BenchChem. (2025). Application Notes and Protocols for the Mitsunobu Reaction with N-Boc-4-hydroxypiperidine.
  • 36. WILLIAMSON SYNTHESIS. (2025, November 19). PHARMD GURU.
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  • Safety D

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Application

Application Notes & Protocols: A Scientist's Guide to Nucleophilic Aromatic Substitution (SNAr) for Phenoxypiperidine Synthesis

Introduction: The Privileged Phenoxypiperidine Scaffold The piperidine ring is a cornerstone of medicinal chemistry, celebrated as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natura...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Privileged Phenoxypiperidine Scaffold

The piperidine ring is a cornerstone of medicinal chemistry, celebrated as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2][3] When linked to an aromatic system via an ether bond, it forms the phenoxypiperidine core—a motif that imparts crucial three-dimensional structure, enabling precise spatial orientation of substituents to optimize drug-target interactions.[2] The synthesis of this C(sp²)-O-C(sp³) bond is a critical step in the development of novel therapeutics.

This technical guide provides an in-depth exploration of the primary methods for constructing the phenoxypiperidine linkage, with a focus on Nucleophilic Aromatic Substitution (SNAr). We will dissect the underlying mechanistic principles, provide field-tested experimental protocols, and offer a comparative analysis of classical and modern catalytic approaches to empower researchers in drug discovery and chemical development.

Part 1: Foundational Principles of the SₙAr Reaction

Nucleophilic Aromatic Substitution (SNAr) is a powerful class of reactions where a nucleophile displaces a leaving group on an electron-deficient aromatic or heteroaromatic ring.[4] In many respects, it is the mechanistic inverse of the more familiar Electrophilic Aromatic Substitution (EAS).[5]

The Addition-Elimination Mechanism

The reaction proceeds via a two-step addition-elimination pathway.

  • Nucleophilic Attack: A nucleophile, in our case a piperidinol-derived alkoxide, attacks the electron-poor aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction.[6]

  • Formation of the Meisenheimer Complex: This attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4][5][7]

  • Elimination & Aromatization: The aromaticity is restored through the expulsion of the leaving group, yielding the final substituted product.

The stability of the Meisenheimer complex is paramount for a successful SNAr reaction. This stability is achieved through the presence of potent electron-withdrawing groups (EWGs) , such as nitro (–NO₂), cyano (–CN), or carbonyl groups, positioned ortho or para to the leaving group.[8][9][10] These groups delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the initial attack.[4][8] An EWG in the meta position offers minimal stabilization and is largely ineffective at promoting the reaction.[6][10]

Caption: General mechanism of SNAr via the Meisenheimer intermediate.

The "Element Effect": Why Fluorine is an Excellent Leaving Group

Contrary to SN1/SN2 reactions where I > Br > Cl > F is the established leaving group trend, the reactivity order in SNAr is often F > Cl > Br > I .[10] This "element effect" arises because the first step—nucleophilic attack—is rate-limiting, not the breaking of the carbon-halogen bond. Fluorine's intense electronegativity makes the carbon it's attached to highly electrophilic, accelerating the initial attack by the nucleophile.[6][11] This enhanced reactivity often allows for milder reaction conditions compared to other haloarenes.[11]

Part 2: Experimental Protocols for Phenoxypiperidine Synthesis

The choice of synthetic method depends critically on the electronic nature of the aromatic partner.

Protocol 1: Classical (Catalyst-Free) SₙAr

This method is the most direct and cost-effective but is restricted to highly electron-deficient aryl halides.

Rationale: This protocol relies on the intrinsic reactivity of an activated aryl halide. A base is required to deprotonate the piperidinol's hydroxyl group, generating a more potent alkoxide nucleophile. A polar aprotic solvent like DMSO or DMF is used to dissolve the reactants and stabilize the charged intermediate without protonating the nucleophile.

Step-by-Step Methodology:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the piperidinol (1.1 equivalents) and anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of 0.5 M.

  • Deprotonation: Add a non-nucleophilic base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents), portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Aryl Halide Addition: Add the activated aryl fluoride (1.0 equivalent) neat or as a solution in a small amount of anhydrous DMSO.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature and cautiously quench by pouring it into ice-water. Extract the aqueous phase with an organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Workflow_SNAr cluster_prep Preparation & Activation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add Piperidinol & Anhydrous DMSO to Flask B 2. Add Base (e.g., NaH) at 0°C A->B C 3. Stir at RT for 30-60 min B->C D 4. Add Activated Aryl Fluoride C->D Alkoxide Formed E 5. Heat to 80-120°C & Monitor D->E F 6. Quench with Ice-Water E->F Reaction Complete G 7. Extract with Organic Solvent F->G H 8. Dry, Concentrate & Purify G->H

Caption: Experimental workflow for a classical SNAr reaction.

Protocol 2: Ullmann Condensation (Copper-Catalyzed)

For aryl halides that are not sufficiently activated for classical SNAr, the Ullmann condensation offers a copper-catalyzed alternative.[12]

Rationale: Traditional Ullmann reactions required harsh conditions with stoichiometric copper.[12] Modern protocols utilize a catalytic amount of a copper(I) salt (e.g., CuI) and a ligand, often a diamine, which stabilizes the copper center and facilitates the catalytic cycle.[13][14] This method significantly broadens the substrate scope to include less-activated aryl halides.

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 equivalent), piperidinol (1.5 equivalents), copper(I) iodide (CuI, 0.1 equivalents), a ligand such as N,N'-dimethylethylenediamine (0.2 equivalents), and a base such as potassium phosphate (K₃PO₄, 2.0 equivalents).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reaction: Heat the mixture to 100-130 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble copper salts.

  • Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Protocol 3: Buchwald-Hartwig C-O Coupling (Palladium-Catalyzed)

The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for C-N bond formation, and its principles have been successfully adapted for C-O bond formation (etherification).[15][16][17] This palladium-catalyzed method offers the broadest substrate scope, including electron-rich and sterically hindered aryl halides.

Rationale: This reaction relies on a catalytic cycle involving a palladium(0) species.[15] A specialized, bulky biaryl phosphine ligand is crucial for promoting both the initial oxidative addition of the aryl halide to the palladium center and the final reductive elimination step that forms the C-O bond.[18] A strong, non-nucleophilic base is used to generate the alkoxide in situ.

Step-by-Step Methodology:

  • Preparation: In a glovebox or under a strictly inert atmosphere, add the aryl halide (1.0 equivalent), piperidinol (1.2 equivalents), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), a biaryl phosphine ligand (e.g., RuPhos, 4 mol%), and a base (e.g., cesium carbonate, Cs₂CO₃, 1.5 equivalents) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane.

  • Reaction: Seal the vessel and heat to 80-110 °C. The reaction is typically complete within 4-18 hours. Monitor by LC-MS.

  • Work-up: Cool the reaction mixture, dilute with a suitable solvent like ethyl acetate, and filter through Celite.

  • Purification: Concentrate the filtrate and purify the resulting residue via flash column chromatography to yield the desired phenoxypiperidine.

Part 3: Comparative Analysis of Synthetic Methods

The selection of an appropriate synthetic strategy is critical for success and depends heavily on the substrate's electronic properties, functional group tolerance, and project scale.

FeatureClassical SₙArUllmann CondensationBuchwald-Hartwig C-O Coupling
Mechanism Addition-EliminationCopper-Catalyzed Cross-CouplingPalladium-Catalyzed Cross-Coupling
Aryl Halide Must have strong ortho/para EWGTolerates less activated systemsBroadest scope; tolerates EWGs & EDGs
Catalyst NoneCopper(I) salt (e.g., CuI)Palladium(0) source (e.g., Pd₂(dba)₃)
Ligand NoneOften required (e.g., diamines)Essential (e.g., Biaryl phosphines)
Typical Base NaH, K₂CO₃, KOtBuK₃PO₄, K₂CO₃Cs₂CO₃, K₃PO₄, LiHMDS
Temperature Room Temp. to High (25-150°C)Traditionally high; modern methods milderRoom Temp. to Moderate (25-110°C)
Key Advantage Simplicity, low cost, no metal catalyst[19]Good for some heteroaryl couplingsExcellent functional group tolerance, broad scope
Key Limitation Narrow scope (requires activated arenes)[10]Potential metal contamination, ligand costCatalyst/ligand cost, air-sensitivity

Conclusion

The synthesis of phenoxypiperidines is a vital task in modern drug development. For highly activated, electron-poor aromatic systems, the classical SNAr reaction remains a simple, robust, and economical choice. For less-activated or more complex aryl halides, the challenges of C-O bond formation are effectively met by powerful transition-metal-catalyzed methods. The Ullmann condensation provides a reliable, copper-based approach, while the Buchwald-Hartwig C-O coupling offers unparalleled scope and functional group tolerance. A thorough understanding of the principles and protocols detailed in this guide will enable researchers to confidently select and execute the optimal strategy for their specific synthetic targets.

References

  • Allen, A. (2025, May 25). Nucleophilic Aromatic Substitution (NAS) – Mechanism, Examples & FAQs.
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Method

Advanced Reagents and Protocols for the Coupling of 4-Methyl-3-nitrophenol with Piperidine Derivatives

Executive Summary & Mechanistic Rationale The synthesis of piperidine-linked aryl pharmacophores is a cornerstone of modern medicinal chemistry, frequently utilized in the development of GPCR ligands, kinase inhibitors,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The synthesis of piperidine-linked aryl pharmacophores is a cornerstone of modern medicinal chemistry, frequently utilized in the development of GPCR ligands, kinase inhibitors, and targeted protein degraders. 4-Methyl-3-nitrophenol (CAS: 2042-14-0) serves as a highly versatile bifunctional building block in these discovery workflows[1].

The structural topology of 4-methyl-3-nitrophenol offers two distinct coupling vectors:

  • The Phenolic Hydroxyl Group (-OH): Acts as a potent nucleophile for O-alkylation. The strongly electron-withdrawing nitro group lowers the pKa of the phenol, stabilizing the phenoxide anion and making it an excellent substrate for both Mitsunobu etherification and direct SN2 alkylation[2].

  • The Aryl Core (C-O activation): The phenol can be converted into an electrophilic trifluoromethanesulfonate (triflate). In this context, the electron-withdrawing nitro group accelerates the oxidative addition of palladium catalysts, facilitating highly efficient C-N Buchwald-Hartwig cross-coupling with piperidine amines[3].

This application note provides field-proven, self-validating protocols for both O-linked (Etherification) and N-linked (Amination) coupling strategies between 4-methyl-3-nitrophenol and piperidine derivatives.

Strategic Workflow & Logical Relationships

The decision to pursue O-alkylation versus N-arylation dictates the reagent selection and reaction conditions. The following Graphviz diagram outlines the divergent synthetic strategies.

G Core 4-Methyl-3-nitrophenol (Bifunctional Hub) StratA Strategy A: O-Alkylation (C-O Bond Formation) Core->StratA StratB Strategy B: N-Arylation (C-N Bond Formation) Core->StratB Mitsunobu Mitsunobu Reaction + N-Boc-4-hydroxypiperidine + PPh3 / DIAD StratA->Mitsunobu SN2 SN2 Alkylation + N-Boc-4-tosyloxypiperidine + K2CO3 / DMF StratA->SN2 ProductA 4-(4-Methyl-3-nitrophenoxy) piperidine derivative Mitsunobu->ProductA SN2->ProductA Triflation Triflation + Tf2O / Pyridine StratB->Triflation Buchwald Buchwald-Hartwig Coupling + Piperidine / Pd(OAc)2 / XPhos Triflation->Buchwald ProductB 1-(4-Methyl-3-nitrophenyl) piperidine derivative Buchwald->ProductB

Figure 1: Divergent synthetic workflows for coupling 4-methyl-3-nitrophenol with piperidines.

Strategy A: O-Alkylation (Etherification)

Method A1: Mitsunobu Coupling

The [4] is the premier method for coupling phenols with secondary alcohols. It is particularly valuable when using chiral piperidinols (e.g., (3R)-N-Boc-3-hydroxypiperidine), as it proceeds with complete stereochemical inversion (SN2 mechanism at the activated carbinol center).

Causality of Experimental Choices:

  • Temperature Control (0 °C addition): The reaction between triphenylphosphine (PPh 3​ ) and diisopropyl azodicarboxylate (DIAD) is highly exothermic and generates a reactive betaine intermediate. Adding DIAD at 0 °C prevents the thermal degradation of this betaine before it can successfully activate the piperidinol.

  • Order of Addition: The phenol and alcohol must be present before the betaine is formed to ensure the rapid protonation of the betaine by the acidic nitrophenol, which drives the catalytic cycle forward.

Protocol 1: Mitsunobu Etherification
  • Preparation: In an oven-dried flask under N 2​ , dissolve 4-methyl-3-nitrophenol (1.0 eq, 10 mmol) and N-Boc-4-hydroxypiperidine (1.2 eq, 12 mmol) in anhydrous THF (0.2 M).

  • Phosphine Addition: Add PPh 3​ (1.5 eq, 15 mmol) and stir until completely dissolved.

  • Betaine Formation: Cool the reaction mixture to 0 °C using an ice-water bath. Add DIAD (1.5 eq, 15 mmol) dropwise over 15 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Self-Validation (In-Process Control): Monitor via TLC (Hexanes/EtOAc 3:1). The starting nitrophenol is bright yellow and highly UV-active. The reaction is complete when the yellow spot at R f​ ~0.3 disappears, replaced by a new UV-active spot at R f​ ~0.6.

  • Workup: Concentrate the mixture under reduced pressure. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, triturate the residue with cold diethyl ether/hexanes (1:1), filter, and purify the filtrate via silica gel chromatography.

G Step1 PPh3 + DIAD Step2 Betaine Intermediate (Requires 0 °C) Step1->Step2 Step3 Protonation by Phenol & Alcohol Activation Step2->Step3 Step4 SN2 Attack by Phenoxide (Stereochemical Inversion) Step3->Step4 Step5 Aryl Ether + TPPO Step4->Step5

Figure 2: Mechanistic progression and causality of the Mitsunobu etherification.

Method A2: Direct SN2 Alkylation

When stereochemical inversion is not required (e.g., using achiral 4-substituted piperidines), direct SN2 alkylation using a pre-activated piperidine (like N-Boc-4-tosyloxypiperidine) avoids the generation of difficult-to-remove phosphine oxide byproducts[5].

Protocol 2: SN2 Alkylation
  • Deprotonation: Dissolve 4-methyl-3-nitrophenol (1.0 eq) in anhydrous DMF (0.3 M). Add anhydrous K 2​ CO 3​ (2.0 eq). Stir at room temperature for 30 minutes. The solution will turn deep orange/red, confirming the formation of the phenoxide anion.

  • Alkylation: Add N-Boc-4-tosyloxypiperidine (1.2 eq).

  • Heating: Heat the mixture to 80 °C for 16 hours.

  • Self-Validation: Quench a 50 µL aliquot in water, extract with EtOAc, and analyze via LC-MS. Look for the target mass [M+H-tBu] + or[M+Na] + to confirm conversion.

  • Workup: Cool to room temperature, dilute with water (5 volumes), and extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (to remove residual DMF), dry over Na 2​ SO 4​ , and concentrate.

Strategy B: C-N Cross-Coupling (Buchwald-Hartwig)

To couple the piperidine nitrogen directly to the aryl ring, the phenol must be converted into a pseudo-halide. The [6] of aryl triflates is highly efficient for this transformation.

Causality of Experimental Choices:

  • Triflation Base: Pyridine is used instead of triethylamine (Et 3​ N) during triflation to suppress the formation of highly reactive ketene intermediates from triflic anhydride (Tf 2​ O), which can lead to dark, intractable byproducts.

  • Ligand Selection (XPhos): Aryl triflates can be prone to premature C-O cleavage or catalyst deactivation. XPhos (a bulky, electron-rich biaryl phosphine) is specifically chosen because it promotes rapid reductive elimination of the C-N bond and prevents the palladium catalyst from resting as an inactive dimer[3].

Protocol 3: Two-Step Amination

Step 1: Triflation

  • Dissolve 4-methyl-3-nitrophenol (1.0 eq) in anhydrous DCM (0.2 M) and add Pyridine (2.0 eq). Cool to 0 °C.

  • Add Trifluoromethanesulfonic anhydride (Tf 2​ O, 1.2 eq) dropwise. Stir for 2 hours, allowing the reaction to warm to room temperature.

  • Self-Validation: TLC (Hexanes/EtOAc 4:1). The highly polar phenol spot will be entirely replaced by a non-polar, fast-moving triflate spot.

  • Quench with saturated aqueous NaHCO 3​ , extract with DCM, dry, and concentrate. Use the crude triflate immediately or store at -20 °C.

Step 2: Buchwald-Hartwig Coupling

  • In a Schlenk flask, combine the crude 4-methyl-3-nitrophenyl triflate (1.0 eq), Piperidine (1.5 eq), and Cs 2​ CO 3​ (2.0 eq).

  • Add Pd(OAc) 2​ (5 mol%) and XPhos (10 mol%).

  • Evacuate and backfill the flask with N 2​ (3 cycles). Add anhydrous, degassed Toluene (0.1 M).

  • Heat at 100 °C for 12 hours.

  • Self-Validation: The reaction transitions from a reddish suspension to a dark, homogeneous mixture. GC-MS of an aliquot will show the complete disappearance of the triflate mass and the appearance of the coupled product.

  • Filter through a pad of Celite, concentrate, and purify via column chromatography.

Quantitative Data Summaries

The following table summarizes the critical quantitative parameters for selecting the appropriate coupling methodology based on project requirements.

Table 1: Comparative Analysis of Coupling Strategies for 4-Methyl-3-nitrophenol

ParameterMethod A1: MitsunobuMethod A2: SN2 AlkylationMethod B: Buchwald-Hartwig
Bond Formed C(aryl)-O-C(alkyl)C(aryl)-O-C(alkyl)C(aryl)-N(alkyl)
Piperidine Reagent N-Boc-4-hydroxypiperidineN-Boc-4-tosyloxypiperidineUnprotected Piperidine
Catalyst / Activator PPh 3​ / DIADK 2​ CO 3​ Pd(OAc) 2​ / XPhos
Temperature 0 °C to 25 °C80 °C100 °C
Reaction Time 12 - 16 hours16 - 24 hours12 hours
Stereochemical Outcome Complete InversionComplete InversionN/A (Aryl C-N bond)
Typical Yield 75 - 85%60 - 70%80 - 90% (from triflate)
Primary Byproduct Triphenylphosphine oxidePotassium tosylateCesium triflate

References

  • Jin, S., Brea, R. J., Rudd, A. K., et al. "Traceless native chemical ligation of lipid-modified peptide surfactants by mixed micelle formation." Nature Communications 11, 2793 (2020). Available at:[Link]

  • Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews 109, 6, 2551–2651 (2009). Available at:[Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews 116, 19, 12564–12649 (2016). Available at:[Link]

Sources

Application

Application Note: Protocol for the Preparation of 3-(4-Methyl-3-nitrophenoxy)piperidine

Introduction & Synthetic Rationale Substituted phenoxypiperidines are critical pharmacophores in modern medicinal chemistry, frequently serving as core scaffolds for Bruton's tyrosine kinase (BTK) inhibitors ()[1] and co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Synthetic Rationale

Substituted phenoxypiperidines are critical pharmacophores in modern medicinal chemistry, frequently serving as core scaffolds for Bruton's tyrosine kinase (BTK) inhibitors ()[1] and complex piperidine-derived alkaloids ()[2]. The synthesis of 3-(4-methyl-3-nitrophenoxy)piperidine presents a specific regiochemical challenge: because the nitro group on the target aromatic ring is meta to the ether linkage, classical Nucleophilic Aromatic Substitution (SNAr) is electronically disfavored.

To bypass this limitation, the most robust and field-proven methodology is the Mitsunobu etherification [2]. This protocol details the stoichiometric coupling of 4-methyl-3-nitrophenol with N-Boc-3-hydroxypiperidine, followed by an acidolytic deprotection step to yield the final free base.

Workflow A 4-Methyl-3-nitrophenol + N-Boc-3-hydroxypiperidine B Mitsunobu Reaction (PPh3, DIAD, THF) A->B C N-Boc-3-(4-methyl-3- nitrophenoxy)piperidine B->C D Boc Deprotection (TFA/DCM) C->D E 3-(4-Methyl-3-nitro- phenoxy)piperidine D->E

Synthetic workflow for the preparation of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Mechanistic Causality & Stereochemical Control

As an application scientist, it is critical to understand why specific reagents and conditions are selected rather than just following a recipe. The Mitsunobu reaction relies on the in situ generation of a highly reactive betaine intermediate.

  • Thermal Control of the Betaine: Diisopropyl azodicarboxylate (DIAD) is added dropwise at 0 °C. This thermal control prevents the premature degradation of the PPh3-DIAD betaine adduct before it can effectively deprotonate the 4-methyl-3-nitrophenol.

  • Electrophilic Activation: The secondary alcohol of N-Boc-3-hydroxypiperidine attacks the phosphorus center, forming a highly electrophilic alkoxyphosphonium ion. The N-Boc protecting group is essential here to prevent the piperidine nitrogen from interfering as a competing nucleophile.

  • Stereoinversion (SN2): The phenoxide attacks the activated carbon via a strict SN2 mechanism. Causality Note: If an enantiopure starting material (e.g., (R)-N-Boc-3-hydroxypiperidine) is utilized for targeted drug development, this step dictates complete stereoinversion, yielding the (S)-ether product[2].

Mechanism P1 PPh3 + DIAD P2 Betaine Intermediate P1->P2 P3 Protonation by Phenol (Formation of Phenoxide) P2->P3 P4 Alcohol Activation (Alkoxyphosphonium Ion) P3->P4 P5 SN2 Displacement by Phenoxide P4->P5 P6 Inverted Ether Product + Triphenylphosphine Oxide P5->P6

Mechanistic pathway of the Mitsunobu etherification step showing SN2 stereoinversion.

Quantitative Data: Reagents and Stoichiometry

The following table summarizes the stoichiometric requirements for a standard 10 mmol scale synthesis. A slight excess (1.1 to 1.2 eq) of the alcohol, PPh3, and DIAD ensures the complete consumption of the functionalized phenol.

ReagentMW ( g/mol )EquivalentsAmount (10 mmol scale)Functional Role
4-Methyl-3-nitrophenol153.141.01.53 gNucleophile precursor
N-Boc-3-hydroxypiperidine201.261.12.21 gElectrophile precursor
Triphenylphosphine (PPh3)262.291.23.15 gPhosphine activator
Diisopropyl azodicarboxylate (DIAD)202.211.22.43 g (2.36 mL)Azo oxidant
Tetrahydrofuran (THF), anhydrous72.11-50 mLAprotic solvent
Trifluoroacetic acid (TFA)114.0210.011.4 g (7.65 mL)Acidolytic deprotectant
Dichloromethane (DCM), anhydrous84.93-50 mLDeprotection solvent

Step-by-Step Experimental Protocol

Phase 1: Mitsunobu Etherification
  • System Purge: Flame-dry a 250 mL round-bottom flask and purge with Argon to prevent moisture-induced hydrolysis of the betaine intermediate.

  • Reagent Charging: Dissolve 4-methyl-3-nitrophenol (1.53 g, 10 mmol), N-Boc-3-hydroxypiperidine (2.21 g, 11 mmol), and PPh3 (3.15 g, 12 mmol) in 50 mL of anhydrous THF.

  • Thermal Equilibration: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 15 minutes.

  • Oxidant Addition: Add DIAD (2.36 mL, 12 mmol) dropwise via a syringe pump over 20 minutes. Critical Insight: Rapid addition will cause a localized exothermic spike, leading to the formation of hydrazine byproducts and reducing the overall yield.

  • Propagation: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the system to warm to room temperature. Stir for 12 hours under Argon.

Phase 2: Work-up and Purification
  • Quenching: Quench the reaction by adding 20 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with saturated NaCl (brine) to remove residual water and polar impurities. Dry over anhydrous Na₂SO₄.

  • Concentration & Chromatography: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 100% Hexanes to 75:25 Hexanes/EtOAc) to isolate N-Boc-3-(4-methyl-3-nitrophenoxy)piperidine.

Phase 3: Acidolytic Boc-Deprotection
  • Solvation: Dissolve the purified N-Boc intermediate in 50 mL of anhydrous DCM.

  • Cleavage: Cool the solution to 0 °C and add TFA (7.65 mL, 100 mmol) dropwise. Causality: The strong acid protonates the tert-butyl carbamate, driving the elimination of isobutylene gas and carbon dioxide to yield the secondary amine TFA salt.

  • Maturation: Stir at room temperature for 2 hours.

Phase 4: Free-Basing and Final Isolation
  • Neutralization: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. Re-dissolve the resulting viscous oil in 30 mL of fresh DCM.

  • Phase Separation: Wash the organic layer with 1M aqueous NaOH (30 mL) until the aqueous phase reaches pH > 10, ensuring the complete conversion of the TFA salt to the free base.

  • Final Recovery: Extract the aqueous layer once more with DCM (20 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the pure 3-(4-methyl-3-nitrophenoxy)piperidine as a solid/oil.

Self-Validating System: Analytical Criteria

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system utilizing In-Process Controls (IPCs) and final release criteria:

  • IPC 1 (Mitsunobu Completion): Monitor via LC-MS. The reaction is deemed complete when the 4-methyl-3-nitrophenol peak (ESI-, m/z 152.0) is entirely consumed. The N-Boc intermediate will present a strong sodium adduct signal (ESI+, [M+Na]⁺ = 359.1).

  • IPC 2 (Deprotection Completion): Monitor via TLC (DCM/MeOH 9:1, Ninhydrin stain). The starting material will be UV-active but Ninhydrin-negative. The deprotected product will stain a deep purple/brown due to the presence of the free secondary amine.

  • Final Release Criteria (NMR & MS):

    • LC-MS (ESI+): Expected target mass [M+H]⁺ = 237.1.

    • ¹H NMR (CDCl₃): Validation of the ether linkage is confirmed by the distinct downfield shift of the piperidine C3-methine proton (multiplet at ~4.3–4.5 ppm). The aromatic region will display the characteristic splitting pattern of the 1,3,4-trisubstituted benzene ring, and the aryl-methyl protons will appear as a sharp singlet near 2.5 ppm.

References

  • Honigberg, L. A., et al. (2014). Inhibitors of Bruton's tyrosine kinase (US Patent 8,697,711 B2). U.S. Patent and Trademark Office.
  • Guarneros-Cruz, K. A., et al. (2024). Synthetic Approach to Chromone and Flavonoid Piperidine Alkaloids. The Journal of Organic Chemistry, 89(21), 15808-15821. URL:[Link]

Sources

Method

Application Note: N-Functionalization Strategies for 3-(4-Methyl-3-nitrophenoxy)piperidine in Drug Discovery

Executive Summary The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast array of biologically active compounds and FDA-approved pharmaceuticals[1],[2]. The functionalization of th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine ring is a ubiquitous structural motif in medicinal chemistry, present in a vast array of biologically active compounds and FDA-approved pharmaceuticals[1],[2]. The functionalization of the piperidine nitrogen is a critical step in drug development, allowing researchers to modulate a molecule's lipophilicity, pKa, and target-binding affinity. This application note details field-proven, self-validating protocols for the N-functionalization of 3-(4-Methyl-3-nitrophenoxy)piperidine . By combining mechanistic insights with optimized experimental workflows, this guide provides authoritative methodologies for N-alkylation, N-acylation, and advanced metallaphotoredox couplings.

Chemical Context & Structural Analysis

3-(4-Methyl-3-nitrophenoxy)piperidine consists of a saturated six-membered piperidine heterocycle linked via an ether bond to a 4-methyl-3-nitrophenyl moiety.

  • The Piperidine Nitrogen: The secondary amine within the piperidine ring is the primary site for diversification[3]. While the aryloxy substitution at the 3-position introduces slight steric hindrance compared to an unsubstituted piperidine, the nitrogen remains highly nucleophilic.

  • The Aryloxy Substituent: The 4-methyl-3-nitrophenyl group provides a lipophilic handle. Importantly, the nitro group can serve as a masked amine for downstream functionalization (e.g., reduction to an aniline), making this scaffold highly versatile for structure-activity relationship (SAR) exploration.

Mechanistic Insights & Strategic Approaches (E-E-A-T)

As a Senior Application Scientist, selecting the correct functionalization strategy requires understanding the underlying reaction kinetics and potential side reactions.

N-Alkylation: Reductive Amination vs. Direct Alkylation

Direct S_N2 alkylation of secondary amines with alkyl halides is notoriously difficult to control, frequently resulting in over-alkylation to form unwanted quaternary ammonium salts[4],[5]. Furthermore, traditional nucleophilic substitution often requires harsh thermal conditions.

The Solution: Reductive amination is the preferred method for N-alkylation. By reacting the secondary amine with an aldehyde or ketone, an electrophilic iminium ion is generated in situ[3]. We utilize Sodium Triacetoxyborohydride (STAB) as the reducing agent.

  • Causality: The electron-withdrawing acetoxy groups on STAB significantly reduce its nucleophilicity compared to Sodium Borohydride (NaBH₄). This allows STAB to selectively reduce the highly electrophilic iminium ion without reducing the unreacted carbonyl precursor, thereby minimizing alcohol byproducts and maximizing the yield of the desired tertiary amine[3].

N-Acylation: Amide Bond Formation

N-acylation involves reacting the piperidine nitrogen with an acyl chloride or an activated carboxylic acid to form a stable amide[1].

  • Causality: When using acyl chlorides, stoichiometric amounts of hydrochloric acid (HCl) are generated. If left unneutralized, HCl will protonate the unreacted piperidine nitrogen, rendering it non-nucleophilic and halting the reaction. Therefore, the addition of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is strictly required to scavenge the acid and drive the reaction to completion[1],[6].

Advanced Alkylation: Metallaphotoredox Catalysis

For unactivated or sterically hindered alkyl halides where traditional S_N2 or S_N1 pathways fail, a visible light-induced metallaphotoredox platform can be employed[7]. This method utilizes a halogen abstraction-radical capture (HARC) mechanism, allowing for the room-temperature coupling of C(sp³)-bromides using simple Cu(II) salts[7]. This effectively bypasses the high activation barriers of thermal alkylation, providing access to complex bioisosteric alkylamines[5].

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific checkpoints to ensure reaction integrity.

Protocol A: N-Alkylation via Reductive Amination

Objective: Synthesize an N-alkyl derivative of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Materials:

  • 3-(4-Methyl-3-nitrophenoxy)piperidine (1.0 eq)

  • Desired Aldehyde or Ketone (1.1 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

Step-by-Step Methodology:

  • Iminium Formation: Dissolve 3-(4-Methyl-3-nitrophenoxy)piperidine and the carbonyl compound in anhydrous DCM in a round-bottom flask. Stir the mixture at room temperature under a nitrogen atmosphere for 30 minutes. Validation: This pre-stirring period is critical to allow the hemiaminal to dehydrate into the iminium ion before the reducing agent is introduced[3].

  • Reduction: Add STAB portion-wise to the reaction mixture. Causality: Portion-wise addition controls the mild exotherm and prevents the thermal degradation of the borohydride reagent.

  • Monitoring: Continue stirring at room temperature for 12–24 hours. Monitor the reaction progress via Thin-Layer Chromatography (TLC) until the starting amine is consumed[3].

  • Quenching & Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Validation: STAB generates acetic acid as a byproduct. The NaHCO₃ neutralizes this acid, ensuring the newly formed tertiary amine remains in its free-base (lipophilic) form rather than a water-soluble protonated salt[3].

  • Isolation: Separate the organic layer, extract the aqueous layer with DCM (2 x 20 mL), dry the combined organic layers over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: N-Acylation via Acyl Chlorides

Objective: Synthesize an N-acyl (amide) derivative of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Materials:

  • 3-(4-Methyl-3-nitrophenoxy)piperidine (1.0 eq)

  • Acyl Chloride (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve 3-(4-Methyl-3-nitrophenoxy)piperidine and DIPEA in anhydrous DCM. Cool the reaction flask to 0 °C using an ice bath[1].

  • Electrophile Addition: Slowly add the acyl chloride dropwise to the stirred solution. Causality: Dropwise addition at 0 °C mitigates the highly exothermic nature of the acylation and prevents the formation of ketene side-products from the acyl chloride.

  • Reaction: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 2–4 hours.

  • Workup: Dilute the reaction mixture with additional DCM and wash sequentially with water and brine. Validation: Washing removes the DIPEA-HCl salt byproduct.

  • Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel column chromatography to obtain the pure amide[1].

Quantitative Data Presentation

The table below summarizes the expected experimental parameters and outcomes for the functionalization of the piperidine scaffold.

Functionalization RouteReagents & CatalystsTemperatureReaction TimeExpected YieldPrimary Purification Method
Reductive Amination Aldehyde/Ketone, STAB, DCMRoom Temp12–24 h75–90%Aqueous Workup & Silica Gel
N-Acylation Acyl Chloride, DIPEA, DCM0 °C to RT2–4 h85–95%Aqueous Workup & Silica Gel
Metallaphotoredox Alkyl Bromide, Cu(II), LightRoom Temp16–24 h60–85%Silica Gel Chromatography

Visualizations

Workflow Start 3-(4-Methyl-3-nitrophenoxy) piperidine Alk Reductive Amination (N-Alkylation) Start->Alk Aldehyde, STAB DCM, RT Acyl Amide Coupling (N-Acylation) Start->Acyl Acyl Chloride, DIPEA DCM, 0°C to RT Adv Metallaphotoredox (Unactivated Halides) Start->Adv Alkyl-Br, Cu Catalyst Visible Light Prod1 N-Alkyl Piperidine Alk->Prod1 Prod2 N-Acyl Piperidine Acyl->Prod2 Prod3 Complex N-Alkyl Bioisostere Adv->Prod3

Workflow for the N-functionalization of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Mechanism Amine Secondary Amine Hemiaminal Hemiaminal Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Carbonyl->Hemiaminal Iminium Iminium Ion Hemiaminal->Iminium -H2O Product Tertiary Amine Iminium->Product Hydride Transfer (STAB)

Mechanistic pathway of reductive amination highlighting the iminium ion intermediate.

References

  • BenchChem. "Application Notes and Protocols for N-Functionalization of 1-(Piperidin-2-ylmethyl)piperidine.
  • BenchChem. "Application Notes and Protocols for the Functionalization of 1-Piperidinepentanoic Acid in Drug Discovery.
  • Dow, N. W., Cabré, A., & MacMillan, D. W. C. "A General N-alkylation Platform via Copper Metallaphotoredox and Silyl Radical Activation of Alkyl Halides." Chem 2021, 7(7), 1827-1842.
  • MDPI. "Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. "Procedure for N-alkylation of Piperidine?
  • BenchChem. "1-(Piperidine-4-carbonyl)piperidin-4-one hydrochloride.

Sources

Application

Application Notes and Protocols: Microwave-Assisted Synthesis of Nitro-Phenoxypiperidine Compounds

Abstract This comprehensive guide details a highly efficient and rapid protocol for the synthesis of nitro-phenoxypiperidine compounds via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction. This met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This comprehensive guide details a highly efficient and rapid protocol for the synthesis of nitro-phenoxypiperidine compounds via a microwave-assisted Nucleophilic Aromatic Substitution (SNAr) reaction. This methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, high yields, and cleaner reaction profiles, aligning with the principles of green chemistry.[1][2] This document provides a step-by-step protocol, an in-depth discussion of the underlying chemical principles, and practical guidance for researchers, scientists, and drug development professionals engaged in the synthesis of novel chemical entities.

Introduction: The Significance of Nitro-Phenoxypiperidines and the Microwave Advantage

Nitro-phenoxypiperidine scaffolds are of considerable interest in medicinal chemistry due to the versatile biological activities associated with both the nitrophenyl and piperidine moieties. The nitro group can act as a key pharmacophore or a precursor for further functionalization, such as reduction to an amino group, enabling the generation of diverse compound libraries.[3] The piperidine ring is a prevalent feature in many FDA-approved drugs, contributing to desirable pharmacokinetic properties.

The synthesis of these compounds typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction, where a piperidine-based nucleophile displaces a leaving group on a nitro-activated aromatic ring.[1][4][5] Traditionally, these reactions are performed under conventional heating, often requiring long reaction times and high temperatures.[3]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in synthetic chemistry.[1][2][4] By utilizing microwave irradiation, chemical reactions can be accelerated dramatically, often reducing reaction times from hours to mere minutes.[2] This is achieved through direct and efficient heating of the polar molecules in the reaction mixture, leading to rapid temperature increases and enhanced reaction kinetics.[1][2] The benefits of MAOS include:

  • Accelerated Reaction Rates: Significantly shorter reaction times.[2]

  • Higher Yields: Improved conversion of starting materials to products.

  • Increased Purity: Reduction of side products due to shorter exposure to high temperatures.

  • Energy Efficiency: Localized heating of the sample rather than the entire apparatus.[1]

  • Green Chemistry: Reduced solvent usage and energy consumption.[1][2]

This application note provides a robust and reproducible protocol for the microwave-assisted synthesis of 4-(4-nitrophenoxy)piperidine, a representative example of a nitro-phenoxypiperidine compound.

Reaction Mechanism and Rationale

The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The key steps are illustrated below:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the piperidine nucleophile attacks the electron-deficient carbon atom of the nitro-activated aromatic ring, which bears a suitable leaving group (e.g., a halogen). The strong electron-withdrawing nature of the nitro group is crucial for activating the aromatic ring towards nucleophilic attack.

  • Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the nitro group.

  • Departure of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group, yielding the final nitro-phenoxypiperidine product.

Microwave irradiation accelerates this process by efficiently overcoming the activation energy of the nucleophilic attack and the subsequent steps. Polar solvents, such as Dimethyl Sulfoxide (DMSO), are particularly effective in microwave synthesis as they couple efficiently with the microwave irradiation, leading to rapid and uniform heating.[6]

Experimental Protocol: Synthesis of 4-(4-Nitrophenoxy)piperidine

This protocol details the synthesis of 4-(4-nitrophenoxy)piperidine from 1-chloro-4-nitrobenzene and 4-hydroxypiperidine.

Materials and Equipment
Reagent/EquipmentGrade/Specification
1-Chloro-4-nitrobenzeneReagent grade, 99%
4-HydroxypiperidineReagent grade, 98%
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%
Ethyl AcetateACS grade
HexaneACS grade
Saturated Sodium Bicarbonate Solution
Brine (Saturated NaCl Solution)
Anhydrous Sodium Sulfate (Na₂SO₄)
Microwave Synthesizere.g., Milestone MicroSYNTH[6]
Microwave Reaction Vial (10 mL)with snap-on cap and stirrer bar
Standard Glassware for Work-upSeparatory funnel, beakers, flasks
Rotary Evaporator
Thin Layer Chromatography (TLC) PlatesSilica gel 60 F₂₅₄
Column Chromatography SystemSilica gel (230-400 mesh)
Step-by-Step Synthesis Protocol
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stirrer bar, combine 1-chloro-4-nitrobenzene (1.0 mmol, 157.6 mg), 4-hydroxypiperidine (1.2 mmol, 121.4 mg), and anhydrous potassium carbonate (2.0 mmol, 276.4 mg).

  • Solvent Addition: Add 3 mL of anhydrous DMSO to the vial.

  • Microwave Irradiation: Securely cap the vial and place it in the microwave synthesizer. Irradiate the mixture at 150 °C for 10 minutes. The reaction progress can be monitored by TLC (30% ethyl acetate in hexane).

  • Work-up:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Transfer the reaction mixture to a separatory funnel containing 20 mL of water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 40%) to afford the pure 4-(4-nitrophenoxy)piperidine.

Visualization of the Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Microwave Synthesis cluster_workup Work-up & Isolation cluster_purification Purification reagents Combine: - 1-Chloro-4-nitrobenzene - 4-Hydroxypiperidine - K2CO3 in Microwave Vial solvent Add Anhydrous DMSO reagents->solvent microwave Irradiate at 150°C for 10 minutes solvent->microwave quench Quench with Water microwave->quench extract Extract with Ethyl Acetate quench->extract wash Wash with NaHCO3 & Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry chromatography Flash Column Chromatography dry->chromatography product Pure 4-(4-Nitrophenoxy)piperidine chromatography->product

Caption: Workflow for the Microwave-Assisted Synthesis of 4-(4-Nitrophenoxy)piperidine.

Data and Expected Results

ParameterExpected Value/Observation
Reaction Time 10 minutes
Temperature 150 °C
Yield >85%
Appearance Yellowish solid
TLC (30% EtOAc/Hexane) Rf ≈ 0.4
Characterization

The synthesized compound should be characterized by standard spectroscopic methods to confirm its identity and purity.

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for aromatic protons of the nitrophenyl group (two doublets), protons on the piperidine ring, and the proton attached to the oxygen-bearing carbon.

  • ¹³C NMR (CDCl₃): Signals corresponding to the carbons of the nitrophenyl and piperidine rings.

  • FT-IR (KBr): Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C-O-C stretching, and N-H stretching.

  • Mass Spectrometry (ESI-MS): A peak corresponding to the molecular ion [M+H]⁺.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Yield Incomplete reactionIncrease reaction time or temperature slightly. Ensure reagents are anhydrous.
Decomposition of productReduce temperature or reaction time.
Presence of Starting Material Insufficient heatingEnsure the microwave is functioning correctly and the temperature is being accurately monitored.
Multiple Spots on TLC Side reactionsOptimize temperature and time. Ensure the purity of starting materials.
Difficulty in Purification Co-eluting impuritiesAdjust the solvent system for column chromatography. Consider an acid-base extraction work-up.[7]

Conclusion

This application note provides a detailed and reliable protocol for the microwave-assisted synthesis of nitro-phenoxypiperidine compounds. The methodology is rapid, high-yielding, and adheres to the principles of green chemistry, making it a valuable tool for researchers in drug discovery and organic synthesis. The provided workflow, data, and troubleshooting guide should enable scientists to successfully implement this efficient synthetic strategy.

References

  • How do I purify the resulting compound after a nitro- to amine-group reduction? (2014). ResearchGate. Available at: [Link]

  • Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. (2018). Taylor & Francis Online. Available at: [Link]

  • Microwave-promoted piperidination of halopyridines: A comparison between Ullmann, Buchwald-Hartwig and uncatalysed SNAr reactions. (2012). ResearchGate. Available at: [Link]

  • Solvent-Free Microwaves Assisted Amination of Haloarenes by Aromatic Nucleophilic Substitution. (n.d.). MDPI. Available at: [Link]

  • Solvent Effect on a Model of SNAr Reaction in Conventional and Non-Conventional Solvents. (2019). IntechOpen. Available at: [Link]

  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021). ACS Publications. Available at: [Link]

  • Microwave assisted synthesis and antibacterial activity of 2-(4-phenyl-6-(4-(piperidin-1-yl) aryl substituted) pyrimidin-2-yl) isoindoline-1, 3-diones. (n.d.). TSI Journals. Available at: [Link]

  • Effect of base and solvent on the microwave-assisted synthesis of sulfide 7b. (n.d.). ResearchGate. Available at: [Link]

  • Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. (2021). ZORA. Available at: [Link]

  • Microwave-assisted synthesis of 3-nitroindoles from N-aryl enamines via intramolecular arene-alkene coupling. (2013). PubMed. Available at: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. (2024). ACS Publications. Available at: [Link]

  • Microwave-assisted rapid and sustainable synthesis of unsymmetrical azo dyes by coupling of nitroarenes with aniline derivatives. (2022). PMC. Available at: [Link]

  • Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. (2021). PubMed. Available at: [Link]

  • Synthesis, Spectroscopic Characterization, Computational Exploration of 6-(2-(2, 4-Dinitrophenylhydrazano)-Tetrahydro-2 Thioxopyrimidin-4(1h)-one. (n.d.). ResearchGate. Available at: [Link]

  • About Workup. (n.d.). University of Rochester. Available at: [Link]

  • Structural and Spectroscopic Study of Benzoperimidines Derived from 1-Aminoanthraquinone and Their Application to Bioimaging. (n.d.). PMC. Available at: [Link]

  • 1-phenylpiperidine. (n.d.). Organic Syntheses. Available at: [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). PMC. Available at: [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3-(4-Methyl-3-nitrophenoxy)piperidine

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity secondary amines from complex reaction matrices is a frequent bottleneck.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, isolating high-purity secondary amines from complex reaction matrices is a frequent bottleneck. 3-(4-Methyl-3-nitrophenoxy)piperidine presents a unique purification profile: it features a basic secondary amine (piperidine ring, pKa ~10–11), an ether linkage, and a lipophilic nitroaromatic moiety.

This guide provides field-proven, self-validating protocols designed to exploit the specific physicochemical properties of this molecule, ensuring you achieve >98% purity for downstream biological evaluation.

Purification Workflow & Decision Matrix

The optimal purification strategy depends entirely on your primary impurity profile. The workflow below dictates the logical progression from crude mixture to isolated pure compound.

PurificationWorkflow Crude Crude Mixture 3-(4-Methyl-3-nitrophenoxy)piperidine Check Primary Impurity Profile Crude->Check AcidBase Acid-Base Extraction (Aqueous HCl / NaOH) Check->AcidBase Phenolic/Neutral byproducts Flash Flash Chromatography (Silica + 1% TEA) Check->Flash Isomers/Closely related amines AqLayer Aqueous Layer (Protonated Product) AcidBase->AqLayer pH < 2 OrgLayer Organic Layer (Neutral Impurities) AcidBase->OrgLayer pH < 2 Cryst Salt Crystallization (HCl in Ether) Flash->Cryst If solid salt is required Pure Pure Compound (>98% Purity) Flash->Pure Free base isolation AqLayer->Cryst Basify, Extract, then add HCl Cryst->Pure

Caption: Decision tree for the purification of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Standard Operating Procedures (SOPs)

Protocol A: Acid-Base Extraction (Bulk Cleanup)

Causality: This protocol operates as a self-validating system based on pKa differentials. The secondary amine of the piperidine ring has a pKa of ~10–11. At a highly acidic pH (1–2), the amine is fully protonated, forming a water-soluble ammonium salt. Conversely, common synthetic impurities like unreacted 4-methyl-3-nitrophenol (pKa ~7.1) remain unprotonated and highly lipophilic 1[1]. The successful phase transfer inherently guarantees the removal of non-basic contaminants.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., dichloromethane or ethyl acetate) inside a separatory funnel.

  • Acidification: Add an equal volume of 1 M aqueous HCl. Shake vigorously and vent. The basic piperidine derivative protonates and partitions exclusively into the lower aqueous phase[1].

  • Phase Separation: Drain the aqueous layer (containing your product) into a clean Erlenmeyer flask. The organic layer containing neutral/acidic impurities can be discarded or retained for mass balance analysis.

  • Basification: Cool the aqueous layer in an ice bath. Slowly add 2 M NaOH or solid K₂CO₃ with continuous stirring until the solution reaches pH > 12. The product will deprotonate, crashing out of the aqueous phase as an oil or fine suspension[1].

  • Final Extraction: Extract the basified aqueous layer three times with fresh dichloromethane. Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the free base.

Protocol B: Triethylamine-Modified Flash Chromatography

Causality: Bare silica gel acts as a Brønsted acid due to surface silanol groups. These groups form strong electrostatic interactions with the basic secondary amine of the piperidine ring, leading to severe peak tailing, band broadening, and irreversible adsorption2[2]. Introducing a volatile competing amine, such as triethylamine (TEA), to the mobile phase neutralizes these acidic sites, ensuring sharp elution profiles[2].

Step-by-Step Methodology:

  • Eluent Preparation: Prepare the desired mobile phase (e.g., a gradient of Hexanes/Ethyl Acetate or Dichloromethane/Methanol). Add 0.5% to 1.0% (v/v) triethylamine (TEA) to the mixture .

  • Column Equilibration: Pack and equilibrate the silica gel column with at least 3 column volumes (CV) of the TEA-modified eluent to fully deactivate the stationary phase[2].

  • Sample Loading: Dissolve the free-base piperidine derivative in a minimal amount of the eluent and load it onto the column.

  • Elution & Analysis: Run the column, collecting fractions. Monitor via TLC (ensure TLC plates are also pre-treated with TEA to prevent on-plate tailing).

  • Solvent Removal: Pool the product-containing fractions. Because TEA has a boiling point of 89.5 °C, co-evaporate with a lower-boiling solvent (like toluene) under high vacuum to ensure complete removal of the base.

Protocol C: Hydrochloride Salt Crystallization (Polishing)

Causality: While the free base of 3-(4-Methyl-3-nitrophenoxy)piperidine may present as a viscous oil or amorphous solid, converting it to a hydrochloride salt induces high crystallinity. Crystallization acts as a highly selective self-validating system; the rigid crystal lattice thermodynamically excludes structurally dissimilar impurities, ensuring that if a crystal forms, it inherently meets high purity standards.

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base in a minimal volume of anhydrous diethyl ether or isopropanol.

  • Salt Formation: While stirring vigorously at 0 °C, add 1.05 equivalents of a standardized solution of HCl in dioxane or diethyl ether dropwise. A white to pale-yellow precipitate should form immediately.

  • Isolation: Stir for an additional 30 minutes to ensure complete precipitation. Isolate the solid via vacuum filtration using a Büchner funnel.

  • Washing & Drying: Wash the filter cake with ice-cold anhydrous ether to remove trapped lipophilic impurities. Dry the solid under high vacuum at 40 °C to constant weight.

Quantitative Method Comparison

The table below summarizes the expected performance metrics for each purification strategy when applied to piperidine derivatives.

Purification MethodTarget Impurities RemovedTypical Recovery (%)Purity Achieved (%)ScalabilityTime Required
Acid-Base Extraction Neutral & Acidic (Phenols)85 - 95%80 - 90%High (>10g)1 - 2 Hours
Flash Chromatography Structural Isomers, Byproducts70 - 85%95 - 99%Moderate (1-5g)3 - 5 Hours
HCl Crystallization Trace Organics, Color Bodies60 - 80%>99%High (>10g)12 - 24 Hours

Troubleshooting & FAQs

Q1: Why is my compound streaking heavily on the TLC plate and eluting poorly during chromatography? A: This is a classic symptom of acid-base interaction. The basic secondary amine of the piperidine ring is strongly attracted to the acidic silanol groups on the silica gel[2]. To resolve this, you must modify your mobile phase by adding 0.5–1% triethylamine (TEA) to neutralize the silica's acidity. Alternatively, switch to an amine-functionalized silica stationary phase (e.g., KP-NH) or basic alumina, which inherently prevents these interactions3[3].

Q2: I am experiencing a stubborn emulsion during the acid-base extraction. How do I break it? A: Emulsions in piperidine extractions typically occur due to the surfactant-like properties of the protonated amine or the presence of fine insoluble particulates[1]. To break the emulsion:

  • Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer, forcing the organic solvent out.

  • Filter the entire biphasic mixture through a pad of Celite to remove microscopic particulates stabilizing the emulsion.

  • Allow the separatory funnel to sit undisturbed for an extended period, or gently swirl rather than vigorously shaking during the extraction.

Q3: My synthesis utilized 4-methyl-3-nitrophenol. How can I selectively remove unreacted starting material from my product? A: 4-Methyl-3-nitrophenol is weakly acidic (pKa ~7.1). During an acid-base extraction, when you wash the organic layer with 1 M HCl (pH 1–2), the phenol remains fully protonated (neutral) and highly soluble in the organic phase. Meanwhile, your piperidine product becomes a water-soluble ammonium salt and migrates to the aqueous phase. Simply separating the layers at this acidic stage will quantitatively remove the phenolic starting material[1].

Q4: Can triethylamine (TEA) contaminate my final product after chromatography? A: Yes. TEA has a boiling point of 89.5 °C and can linger in the purified product if only standard rotary evaporation is used. To ensure complete removal, co-evaporate the pooled fractions with a solvent that forms an azeotrope or aids in stripping, such as toluene or methanol, followed by extended drying under high vacuum (lyophilizer or Schlenk line).

References

  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem. 1

  • Is there an easy way to purify organic amines? - Biotage.2

  • understanding the volatile nature and strong basicity of triethylamine in organic synthesis - BDMAEE.

  • How do I purify ionizable organic amine compounds using flash column chromatography? - Biotage. 3

Sources

Optimization

Technical Support Center: Stability of 3-(4-Methyl-3-nitrophenoxy)piperidine

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stabili...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Advanced Pharmaceutical Development

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the stability of 3-(4-Methyl-3-nitrophenoxy)piperidine, particularly under acidic conditions. The information herein is structured to address common experimental challenges and provide both theoretical understanding and practical, validated protocols to ensure the integrity of your research.

Section 1: Frequently Asked Questions (FAQs) - Core Stability Profile

This section addresses fundamental questions regarding the intrinsic stability of the molecule, focusing on its structural liabilities and probable degradation patterns in acidic environments.

Q1: What are the primary structural liabilities of 3-(4-Methyl-3-nitrophenoxy)piperidine under acidic conditions?

A1: The structure of 3-(4-Methyl-3-nitrophenoxy)piperidine contains two key functionalities susceptible to acidic conditions:

  • The Piperidine Nitrogen: As a secondary amine, the piperidine nitrogen is basic and will be readily protonated in an acidic medium to form a piperidinium cation. This alters the overall charge and electronic distribution of the molecule but does not typically lead to degradation of the piperidine ring itself, which is a chemically robust scaffold.[1]

  • The Aryl Ether Linkage (-O-): This is the most significant liability. Ether bonds, particularly aryl alkyl ethers, are susceptible to cleavage under strong acidic conditions, often accelerated by heat.[2] The reaction proceeds via protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group.[2][3]

The aromatic ring itself is exceptionally stable due to resonance, and the C-N and C-C bonds within the piperidine ring are also highly stable and unlikely to cleave under typical experimental acidic conditions.[4]

Q2: What is the most likely degradation pathway for this molecule in acid?

A2: The predominant degradation pathway is the acid-catalyzed hydrolysis of the phenoxy-piperidine ether bond. The generally accepted mechanism for the cleavage of aryl alkyl ethers involves protonation of the ether oxygen, followed by nucleophilic attack on the adjacent alkyl carbon (an SN2 mechanism) or formation of a carbocation (an SN1 mechanism) if the alkyl group is tertiary or benzylic.[2]

However, nucleophilic attack on an sp2-hybridized carbon of the benzene ring is energetically unfavorable.[3] Therefore, the cleavage will almost certainly occur at the C(piperidine)-O bond, releasing 4-methyl-3-nitrophenol and a 3-hydroxypiperidine derivative as the primary degradation products.

G cluster_reactants Reactant cluster_conditions Conditions cluster_products Degradation Products reactant 3-(4-Methyl-3-nitrophenoxy)piperidine conditions H₃O⁺ (Acid) Δ (Heat) reactant->conditions product1 4-Methyl-3-nitrophenol conditions->product1 product2 3-Hydroxypiperidine conditions->product2

Caption: Proposed acid-catalyzed hydrolysis pathway.

Q3: How do the nitro and methyl groups on the phenyl ring influence stability?

A3: The substituents on the aromatic ring modulate the stability of the ether linkage through their electronic effects:

  • Nitro Group (-NO₂): This is a very strong electron-withdrawing group.[5] It deactivates the aromatic ring by pulling electron density away, particularly from the ortho and para positions.[6] This reduction in electron density on the ring can slightly decrease the basicity of the adjacent ether oxygen, potentially slowing the initial protonation step required for cleavage.

  • Methyl Group (-CH₃): This is a weak electron-donating group. It pushes electron density into the ring, which can slightly counteract the effect of the nitro group, though the nitro group's influence is dominant.

The net effect is a deactivated aromatic ring, which primarily influences its reactivity in other reactions like electrophilic aromatic substitution but has a secondary, modulating effect on the rate of ether hydrolysis.

Section 2: Troubleshooting Guide - Experimental Issues & Solutions

This section is designed to help you diagnose and resolve specific issues encountered during your stability studies.

Issue 1: I'm observing unexpected peaks in my HPLC analysis after exposing my compound to acidic conditions. What could they be?

  • Primary Suspect: Degradation products from the hydrolysis of the ether linkage. The most prominent new peak is likely 4-methyl-3-nitrophenol .

  • Troubleshooting Steps:

    • Confirm Identity with Mass Spectrometry (MS): The most definitive way to identify the new peaks is to use an LC-MS system. Look for masses corresponding to the parent compound, 4-methyl-3-nitrophenol (C₇H₇NO₃, MW ≈ 153.14 g/mol ), and 3-hydroxypiperidine (C₅H₁₁NO, MW ≈ 101.15 g/mol ). Note that 3-hydroxypiperidine may have poor retention on a reverse-phase column and may lack a strong UV chromophore, making it harder to detect by UV.[7]

    • Perform a Systematic Forced Degradation Study: Intentionally degrade the compound under controlled conditions to confirm the degradation pathway.[8][9] This helps to definitively correlate the appearance of new peaks with the loss of the parent compound. A detailed protocol is provided in Section 3.

    • Check for Secondary Degradation: Under harsh acidic and thermal stress, the initial degradation products might themselves degrade. However, this is less likely under moderately controlled conditions.

Issue 2: The recovery of my parent compound is low, and I cannot account for the loss with the observed degradation products (poor mass balance). What should I investigate?

  • Possible Causes:

    • Formation of non-UV active or volatile degradation products.[10]

    • Adsorption of the analyte or degradants onto container surfaces.[10]

    • More extensive degradation than anticipated.

  • Troubleshooting Steps:

    • Employ a Mass-Sensitive Detector: Use LC-MS or Charged Aerosol Detection (CAD) in parallel with your UV detector. These detectors can identify compounds that lack a UV chromophore, providing a more complete picture of the sample composition.[7][10]

    • Use Silanized Glassware: To minimize adsorption of the basic piperidine moiety or other components to glass surfaces, use silanized vials and containers for your study.[10]

    • Re-evaluate Stress Conditions: The conditions may be too harsh, leading to complex degradation pathways. Reduce the acid concentration, temperature, or duration of the study. ICH guidelines suggest aiming for 5-20% degradation in forced degradation studies to ensure the primary pathway is observed without generating irrelevant secondary products.[11]

Stress ConditionTypical ParametersPurpose
Acid Hydrolysis 0.1 M HCl at 60°CTo evaluate stability in acidic environments (e.g., gastric fluid).[10]
Base Hydrolysis 0.1 M NaOH at 60°CTo evaluate stability in basic environments.[10]
Oxidation 3% H₂O₂ at room temp.To test susceptibility to oxidative degradation.[10]
Thermal 60-80°C (in solution) or 105°C (solid)To assess the impact of temperature on stability.[10][12]
Photolytic 1.2 million lux hours (visible) & 200 watt-hours/m² (UV)To determine light sensitivity.[12]
Table 1: Common Stress Conditions for Pharmaceutical Forced Degradation Studies.[10][12]

Issue 3: How can I precisely quantify the stability of the compound at a specific pH and temperature?

  • Objective: You need to perform a kinetic study to determine the degradation rate constant (k) and the half-life (t₁/₂) of the compound under specific, controlled conditions.

  • Methodology: pH-Rate Profile Study

    • Prepare Buffered Solutions: Prepare a series of accurate, high-purity buffers at your target pH values (e.g., pH 1.2, 2.0, 3.0, etc.).

    • Incubate Samples: Dissolve a known concentration of your compound in each buffer and incubate them in a temperature-controlled environment (e.g., a water bath or oven).

    • Collect Time Points: At predefined intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each sample.

    • Quench the Reaction: Immediately neutralize the aliquot with a suitable base (e.g., dilute NaOH) to a pH where the compound is stable (typically neutral pH) to stop further degradation.

    • Analyze Samples: Analyze all quenched samples by a validated stability-indicating HPLC method to determine the concentration of the parent compound remaining.

    • Calculate Rate: Plot the natural logarithm of the concentration (ln[C]) versus time. For a first-order reaction, the slope of this line will be equal to the negative rate constant (-k). The half-life can be calculated as t₁/₂ = 0.693 / k.

G prep Prepare Stock Solution of Compound incubate Incubate Samples at Constant Temperature (e.g., 60°C) prep->incubate buffers Prepare Accurate pH Buffers (e.g., 1.2, 2.0, 3.0) buffers->incubate sample Withdraw Aliquots at Defined Time Points (t=0, 1, 2, 4...) incubate->sample quench Quench Reaction (Neutralize to pH 7) sample->quench analyze Analyze via Validated HPLC-UV/MS Method quench->analyze plot Plot ln[Concentration] vs. Time analyze->plot calculate Calculate Rate Constant (k) and Half-Life (t½) plot->calculate

Caption: Experimental workflow for a pH-rate stability study.

Section 3: Protocols & Methodologies

The following protocols provide validated starting points for your experimental work. They should be adapted and optimized for your specific laboratory equipment and analytical methods.

Protocol 1: Standard Forced Degradation Study (Acid Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential degradation products and establish the primary degradation pathway, consistent with regulatory expectations.[8][13]

  • Sample Preparation: Prepare a stock solution of 3-(4-Methyl-3-nitrophenoxy)piperidine in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Condition Setup:

    • In a clean, labeled glass vial, add 1 mL of the stock solution.

    • Add 1 mL of 0.2 M HCl to achieve a final acid concentration of 0.1 M.

    • Prepare a control sample by adding 1 mL of the stock solution to 1 mL of purified water.

  • Incubation: Tightly cap the vials and place them in a calibrated oven or water bath set to 60°C.

  • Time Points: Withdraw the vials after a predetermined time (e.g., 24 hours). A pilot study with shorter time points (2, 4, 8 hours) may be necessary to achieve the target degradation of 5-20%.

  • Quenching: After incubation, cool the vials to room temperature. Carefully neutralize the acid-stressed sample by adding 1 mL of 0.2 M NaOH. The final volume will be 3 mL. Also add 1 mL of water to the control sample.

  • Analysis: Analyze both the stressed and control samples using a validated stability-indicating HPLC-UV/MS method. Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.

Protocol 2: Recommended Starting Conditions for HPLC-UV/MS Analysis

This method is designed to separate the parent compound from its primary, more polar degradation product, 4-methyl-3-nitrophenol.

  • Column: C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-19 min: 90% to 10% B

    • 19-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm. Monitor at the λmax of the parent compound and degradants.

  • MS Detection (ESI+): Scan a mass range appropriate for the parent and expected degradants (e.g., m/z 50-500).

References

  • Making Molecules. (2025, June 19). Electrophilic Aromatic Substitution.
  • csbsju.edu. Aromatic Side Chain Reduction: Nitro.
  • Vaia. What is directive influence of nitro group in electrophilic substitution of aromatic compounds?.
  • Wikipedia. Nitro compound.
  • BenchChem. (2025). Stability testing and degradation pathways of 2-Piperidin-1-ylmethyl-morpholine.
  • Lab Manager. (2025, May 6). Stability Testing of Pharmaceuticals: Procedures and Best Practices.
  • Omori UK. (2025, December 17). Key pharmaceutical stability testing guidelines.
  • CK-12 Foundation. Explain electrophilic substitution in nitro compounds.
  • ResearchGate. (2022, November). Forced degradation studies on the piperine-based benzene sulfonylamidine: The effect of acid, base, and peroxide on its stability.
  • PubMed. (2000, October 15). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils.
  • International Journal of Pharmaceutical Sciences and Research. (2021, May 1). FORCED DEGRADATION STUDY – A NEW APPROACH FOR STRESS TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS.
  • Asian Journal of Research in Chemistry. (2013, March). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • BenchChem. (2025). A Comparative Guide to the Validation of Analytical Methods for 3-Methylpiperidine.
  • Chemistry LibreTexts. (2024, March 19). 18.3: Reactions of Ethers - Acidic Cleavage.
  • Master Organic Chemistry. Acidic cleavage of ethers (SN2).
  • BenchChem. (2025). common challenges in working with piperidine-based compounds.
  • Sustainability Directory. (2026, January 8). How Do Aromatic Ring Structures Influence Chemical Stability?.

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Troubleshooting

Technical Support Center: Troubleshooting 3-Substituted Piperidine Synthesis

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of 3-substituted piperidines.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals struggling with the functionalization of 3-substituted piperidines.

The core challenge with the 3-position lies in its conformational dynamics. Unlike 4-substituted piperidines, a bulky group at the 3-position can easily adopt an axial conformation, creating severe 1,3-diaxial interactions. This steric shielding blocks the trajectory of incoming electrophiles at the nitrogen center and hinders transition-metal insertion at adjacent C–H bonds.

To overcome this, we must shift our strategy from fighting steric bulk on an sp3 hybridized ring to exploiting the planar geometry of sp2 intermediates. Below is our definitive troubleshooting guide and self-validating protocols for mastering these reactions.

Strategic Decision Workflow

G A Target: 3-Substituted Piperidine B Is the 3-substituent sterically demanding? A->B C Direct C-H Functionalization (e.g., Photoredox) B->C No (Small group) D Use sp2 Precursors (Planar, low steric clash) B->D Yes (Bulky group) E Rh-Catalyzed Carbometalation of Dihydropyridines D->E Enantioselective Requirement F Negishi/Suzuki Coupling on Enol Triflates D->F Racemic/Diastereoselective Requirement G Reduction to Piperidine (High Yield & ee%) E->G F->G

Workflow for overcoming steric hindrance in 3-substituted piperidine synthesis.

Frequently Asked Questions & Troubleshooting
Q1: My Pd-catalyzed cross-coupling on a saturated 3-substituted piperidine is yielding <20% product. How can I force this reaction?

The Causality: You are likely experiencing aborted oxidative addition or failed transmetalation. Saturated piperidines with bulky 3-substituents (e.g., aryl or −SCF3​ groups) project steric bulk over the adjacent carbons. When the metal catalyst attempts to coordinate, the sp3 spatial constraints physically repel the ligand sphere. The Solution: Do not force the sp3 coupling. Instead, utilize an sp2 -hybridized intermediate. By starting with a protected 3-oxopiperidine, you can convert the ketone to an enol triflate. The resulting tetrahydropyridine ring is locally planar ( sp2 ), completely removing the 1,3-diaxial steric clash. You can then perform highly efficient Negishi or Suzuki couplings, followed by a simple hydrogenation to yield the saturated 3-substituted piperidine[1].

Q2: I need to synthesize highly enantioenriched 3-aryl piperidines. Stepwise chiral pool synthesis is too long. What is the most robust method?

The Causality: Direct asymmetric functionalization of saturated piperidines often fails due to poor facial selectivity caused by rapid chair-to-chair conformational flipping. Furthermore, dearomatization of pyridine itself is a high-energy, difficult-to-control process[2]. The Solution: The most authoritative, self-validating strategy is a three-step process utilizing a Rh-catalyzed asymmetric reductive Heck-type reaction (carbometalation) of dihydropyridines[2]. By partially reducing pyridine to a dihydropyridine first, you create an ideal, planar coupling partner. The Rh-catalyst can dictate absolute stereochemistry during the carbometalation step, providing enantioenriched 3-substituted tetrahydropyridines that are subsequently reduced[3].

Q3: Is there any way to perform direct C–H functionalization on the sp3 piperidine ring if I cannot use a pyridine precursor?

The Causality: Traditional thermal C–H activation requires bulky directing groups that fail when the 3-position is already sterically hindered. The Solution: Yes, via visible-light supported paired electrolysis. Recent advances demonstrate that using a Ni-catalytic cathodic cycle paired with a photoelectrochemically induced anodic cycle allows for remote α

  • and β -C( sp3 )–H alkenylation. This generates a highly reactive radical intermediate that is less sensitive to steric hindrance than traditional closed-shell organometallic complexes, affording 3-substituted piperidine derivatives in good yields (58–77%)[4].
Quantitative Data: Strategy Comparison

To assist in your experimental design, the following table summarizes the expected outcomes based on the chosen synthetic strategy:

Synthetic StrategyIntermediate HybridizationSteric ToleranceTypical YieldEnantioselectivity (ee%)
Direct N-Alkylation sp3 Low15 - 40%N/A (Retention)
Visible-Light Electrolysis [4] sp3 (Radical)Moderate58 - 77%Low / Diastereomeric
Enol Triflate Cross-Coupling [1] sp2 High70 - 85%Racemic
Rh-Cat. Carbometalation [2] sp2 Very High72 - 90%> 95%
Validated Protocol: Rh-Catalyzed Asymmetric Carbometalation

This protocol details the synthesis of enantioenriched 3-piperidines via dihydropyridine intermediates. It is designed as a self-validating system: you can isolate the tetrahydropyridine intermediate to verify enantiomeric excess (ee%) via chiral HPLC before committing to the final hydrogenation step[3][5].

Materials Required:

  • Catalyst precursor: [Rh(cod)(OH)]2​

  • Chiral ligand (e.g., chiral diene ligands)

  • Phenyl pyridine-1(2H)-carboxylate (Dihydropyridine substrate)

  • Aryl boronic acid

  • Solvents: Toluene, THF, H2​O

  • Base: Aqueous CsOH

Step-by-Step Methodology:

  • Catalyst Activation: To an oven-dried reaction vial, add [Rh(cod)(OH)]2​ (2.5 mol%) and the appropriate chiral ligand (5.5 mol%). Purge the vial thoroughly with argon gas to prevent catalyst oxidation[5].

  • Solvent & Base Addition: Inject degassed toluene and THF, followed by the addition of aqueous CsOH . Stir this catalyst solution at 70 °C for exactly 10 minutes to ensure complete formation of the active chiral Rh-complex[5].

  • Substrate Introduction: Lower the temperature slightly and add the aryl boronic acid (1.5 equiv) and the dihydropyridine substrate (1.0 equiv)[5].

  • Carbometalation: Seal the vial and stir the reaction mixture at 70 °C for 20 hours. The planar nature of the dihydropyridine allows the bulky Rh-complex to approach and transfer the aryl group with high facial selectivity[2].

  • Intermediate Validation (Crucial Step): Cool the reaction to room temperature, dilute with Et2​O , and filter through a short pad of silica. Self-Validation Check: Take a small aliquot of this 3-substituted tetrahydropyridine intermediate and analyze it via chiral HPLC. You should observe >95% ee[3].

  • Final Reduction: Subject the purified tetrahydropyridine to standard Palladium-on-carbon (Pd/C) mediated hydrogenation in methanol under an H2​ atmosphere.

  • Deprotection: Treat the resulting mixture with aqueous potassium hydroxide in methanol to remove the carbamate protecting group, yielding the final enantioenriched 3-substituted piperidine[3].

References
  • Journal of the American Chemical Society. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Available at: [Link]

  • Chemical Science (RSC Publishing). Remote α- and β-C(sp3)–H alkenylation of amines via visible-light supported paired electrolysis. Available at: [Link]

  • PMC (National Institutes of Health). Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the ¹H NMR Interpretation of 3-(4-Methyl-3-nitrophenoxy)piperidine

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic scaffolds, such as piperidine...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of progress. For researchers working with heterocyclic scaffolds, such as piperidine derivatives, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool. This guide provides an in-depth, expert analysis of the ¹H NMR spectrum of 3-(4-Methyl-3-nitrophenoxy)piperidine, offering a comparative framework to distinguish it from a key structural isomer. The insights herein are grounded in fundamental principles and are designed to empower researchers to interpret their own data with confidence.

Part 1: Deconstructing the Expected ¹H NMR Spectrum

To accurately predict and interpret the ¹H NMR spectrum of 3-(4-Methyl-3-nitrophenoxy)piperidine, we must analyze the molecule in three distinct parts: the aromatic ring, the piperidine ring, and the methyl group. Each region provides a unique fingerprint based on the chemical environment of the protons.

The Aromatic Region (δ 7.0–8.0 ppm)

The 1,2,4-trisubstituted benzene ring presents a classic ABC spin system. The chemical shifts of the three aromatic protons are heavily influenced by the electronic effects of the substituents.

  • The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group strongly deshields adjacent protons through both inductive and resonance effects, shifting them significantly downfield.[1][2]

  • The Phenoxy Group (-OAr): The oxygen atom is electronegative, but its lone pairs can donate electron density to the ring via resonance, a shielding effect.

  • The Methyl Group (-CH₃): This is a weak electron-donating group, causing minor shielding of nearby protons.[1]

Based on these principles, we can predict the following:

  • H-2' (ortho to -NO₂): This proton is expected to be the most downfield signal due to the strong deshielding from the adjacent nitro group. It will appear as a doublet, split by the meta-coupling to H-6'. The typical coupling constant for a meta-relationship (⁴J) is small, around 2-3 Hz.[3][4][5]

  • H-6' (ortho to -OAr): This proton is ortho to the phenoxy group and meta to the nitro group. It will experience ortho-coupling with H-5' (³J, typically 7-9 Hz) and meta-coupling with H-2' (⁴J, ~2-3 Hz), resulting in a doublet of doublets.[3][4]

  • H-5' (ortho to -CH₃): This proton is ortho to the methyl group and will be a doublet due to coupling with H-6'. Its chemical shift will be the most upfield of the aromatic protons.

The Piperidine and Aliphatic Region (δ 1.5–4.5 ppm)

The piperidine ring is a conformationally flexible system, and its protons exist in a complex environment. The signals are often broad and overlapping, but key protons can be identified.

  • H-3 (CH-OAr): This methine proton is directly attached to the carbon bearing the electronegative phenoxy group, causing it to be deshielded relative to other piperidine protons. It will appear as a multiplet due to coupling with the adjacent methylene protons at C-2 and C-4. Its expected chemical shift is in the δ 4.0–4.5 ppm range.

  • Piperidine CH₂ Protons (C-2, C-4, C-5, C-6): These protons will resonate in the broad range of δ 1.5–3.5 ppm. The protons on C-2 and C-6, being adjacent to the nitrogen atom, are typically found further downfield (δ 2.5–3.5 ppm) than those at C-4 and C-5 (δ 1.5–2.0 ppm).[6][7]

  • Amine Proton (N-H): The chemical shift of the N-H proton is variable and depends on solvent, concentration, and temperature. It often appears as a broad singlet and can be found anywhere from δ 1.5 to 5.0 ppm or may even exchange with residual water in the solvent, rendering it invisible.[1]

  • Methyl Proton (-CH₃): The methyl group attached to the aromatic ring is relatively shielded and is not coupled to any other protons. Therefore, it will appear as a sharp singlet in the upfield region, typically around δ 2.3–2.5 ppm.[1]

Part 2: Comparative Guide: Distinguishing Isomers by ¹H NMR

A common challenge in synthesis is the potential formation of structural isomers. A plausible isomer of our target molecule is 4-(4-Methyl-3-nitrophenoxy)piperidine . While mass spectrometry would show identical molecular weights, ¹H NMR provides a definitive method for differentiation based on the distinct patterns in the aromatic region.

Proton Signal3-(4-Methyl-3-nitrophenoxy)piperidine (Target)4-(4-Methyl-3-nitrophenoxy)piperidine (Isomer)Rationale for Difference
H-2' Doublet (d), ⁴J ≈ 2-3 HzDoublet (d), ⁴J ≈ 2-3 HzThe environment of H-2' is identical in both isomers (ortho to -NO₂, meta to -O-piperidine).
H-5' Doublet (d), ³J ≈ 8-9 HzDoublet of Doublets (dd), ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 HzIn the isomer, H-5' is now ortho to the -O-piperidine group and meta to the methyl group, leading to a dd pattern.
H-6' Doublet of Doublets (dd), ³J ≈ 8-9 Hz, ⁴J ≈ 2-3 HzDoublet (d), ³J ≈ 8-9 HzIn the isomer, H-6' is ortho to the methyl group and only has one ortho neighbor (H-5'), resulting in a simple doublet.
Piperidine CH-O Multiplet, δ ≈ 4.0-4.5 ppm (on C3)Multiplet, δ ≈ 4.0-4.5 ppm (on C4)The chemical shift of the proton on the carbon attached to the phenoxy group will be similar, but 2D NMR (like COSY) would reveal different correlations.

Key Takeaway: The splitting pattern of the aromatic protons provides the most unambiguous method to distinguish between the 3-substituted and 4-substituted piperidine isomers. The presence of two doublets and one doublet of doublets confirms the 3-substituted pattern, whereas one doublet and two doublet of doublets would indicate the 4-substituted isomer.

Part 3: Experimental Protocol for High-Quality ¹H NMR Acquisition

To obtain reliable data for interpretation, adherence to a standardized protocol is essential. This protocol ensures spectral quality and reproducibility.

1. Sample Preparation [8]

  • Mass Determination: Accurately weigh 5-10 mg of the purified compound.
  • Solvent Selection: Choose a suitable deuterated solvent in which the compound is fully soluble (e.g., CDCl₃, DMSO-d₆, or CD₃OD). Chloroform-d (CDCl₃) is often a good starting point.[9]
  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent directly in a clean, dry 5 mm NMR tube.
  • Internal Standard (Optional but Recommended): Add a small amount of an internal standard, such as tetramethylsilane (TMS), for precise chemical shift referencing (δ 0.00 ppm).
  • Homogenization: Cap the tube and gently invert it several times or vortex briefly to ensure a homogeneous solution.

2. Instrument Setup and Data Acquisition [10][11]

  • Insertion: Carefully insert the NMR tube into the spinner turbine and clean the outside of the tube before placing it in the NMR magnet.[8]
  • Locking: Lock the spectrometer on the deuterium signal of the solvent.
  • Tuning and Matching: Tune and match the probe for the ¹H nucleus to ensure optimal sensitivity.[10]
  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp peaks and resolving fine coupling patterns.[10][12]
  • Acquisition Parameters:
  • Pulse Sequence: Use a standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
  • Spectral Width: Set a spectral width of approximately 12-16 ppm to ensure all signals are captured.
  • Number of Scans (NS): Acquire at least 8 or 16 scans for a sample of this concentration. The number of scans should be a multiple of 2 (preferably 8, 16, 32) to facilitate phase cycling.[8]
  • Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds to allow for adequate relaxation of the protons between pulses.

3. Data Processing

  • Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform a Fourier transform.
  • Phasing: Manually or automatically phase the spectrum to obtain a flat baseline.
  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.
  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at δ 7.26 ppm).
  • Integration: Integrate all signals to determine the relative number of protons corresponding to each peak. Calibrate the integration using a signal from a known number of protons (e.g., the methyl singlet, which represents 3H).[8]

Part 4: Visualization and Data Summary

A visual representation of the molecule and its predicted spectral data consolidates the interpretation.

Predicted ¹H NMR Data Summary
Signal AssignmentPredicted Chemical Shift (δ ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-2'7.8 - 8.0Doublet (d)⁴J ≈ 2-31H
H-6'7.3 - 7.5Doublet of Doublets (dd)³J ≈ 8-9, ⁴J ≈ 2-31H
H-5'7.1 - 7.2Doublet (d)³J ≈ 8-91H
H-34.0 - 4.5Multiplet (m)-1H
H-2, H-6 (eq, ax)2.5 - 3.5Multiplet (m)-4H
Aromatic -CH₃2.3 - 2.5Singlet (s)-3H
H-4, H-5 (eq, ax)1.5 - 2.0Multiplet (m)-4H
N-H1.5 - 5.0 (variable)Broad Singlet (br s)-1H
Molecular Structure and Key ¹H NMR Correlations

Caption: Structure of 3-(4-Methyl-3-nitrophenoxy)piperidine with key protons highlighted.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. University of Wisconsin. [Link]

  • IMSERC. (2008). 1H ACQUISITION PERIOD. Northwestern University. [Link]

  • Santos, C. (n.d.). Aromatic Proton Coupling Constants. Scribd. [Link]

  • Reich, H. J. (2020). Long-Range (4J and higher) Proton-Proton Couplings. University of Wisconsin. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

  • Eliel, E. L., Kandasamy, D., Yen, C.-Y., & Hargrave, K. D. (1980). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 102(11), 3698–3707. [Link]

  • Wallace, J. (n.d.). 1H NMR Chemical Shifts. WallaceWay Organic Chemistry. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. [Link]

  • Gawinecki, R., Kuczek, M., & Trzebiatowska-Gusowska, E. (2020). Substituent effects of nitro group in cyclic compounds. Molecules, 25(17), 4007. [Link]

Sources

Comparative

High-Fidelity 13C NMR Peak Assignment for 3-(4-Methyl-3-nitrophenoxy)piperidine: A Comparative Guide

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals. Executive Summary The unambiguous structural elucidation of complex active pharmaceutical ingredient (API) inte...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Preclinical Drug Development Professionals.

Executive Summary

The unambiguous structural elucidation of complex active pharmaceutical ingredient (API) intermediates is a critical bottleneck in drug development. 3-(4-Methyl-3-nitrophenoxy)piperidine (CAS: 1273966-34-9) presents a unique analytical challenge: it combines a highly electron-withdrawing nitroaromatic system with an electron-donating ether linkage and a basic, conformationally flexible piperidine ring [1].

This guide objectively compares three distinct methodologies for assigning the 13 C NMR spectrum of this molecule:

  • Empirical 1D/2D NMR (The Gold Standard)

  • Ensemble Machine Learning (ML) Prediction

  • Quantum Mechanical DFT-GIAO Calculations

By comparing the accuracy, throughput, and mechanistic validity of these approaches, researchers can optimize their analytical workflows for structural verification.

The Competitors: Methodological Overview

A. Empirical 1D/2D NMR (Bruker Avance 600 MHz)

The traditional experimental approach relies on acquiring 1D 13 C spectra alongside 2D heteronuclear correlation experiments (HSQC, HMBC) using high-field spectrometers [2].

  • Causality & Logic: 1D 13 C NMR provides the chemical shifts but lacks connectivity. By employing HMBC (Heteronuclear Multiple Bond Correlation), we exploit 2-bond and 3-bond JCH​ couplings. This is strictly required for 3-(4-Methyl-3-nitrophenoxy)piperidine because the phenyl ring contains three quaternary carbons (C1, C3, C4) that cannot be assigned via direct proton attachment (HSQC).

B. Ensemble Machine Learning Prediction (Mnova NMRPredict)

Software solutions like Mestrelab's Mnova utilize an ensemble approach, combining HOSE (Hierarchical Orthogonal Space Encoding) codes, neural networks, and empirical increment rules [3].

  • Causality & Logic: ML models rapidly screen structural proposals by matching the molecule's topological environment against millions of assigned database entries. It serves as a high-throughput filter to flag obvious misassignments before investing in expensive instrument time.

C. Quantum Mechanical DFT-GIAO Calculations (Gaussian 16)

Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) methods calculates the actual quantum mechanical shielding tensors of the molecule [4].

  • Causality & Logic: ML databases often lack exact matches for rare stereoelectronic environments (like the specific push-pull dynamics of the 4-methyl-3-nitrophenoxy ether). DFT models the exact electron density from first principles, providing an orthogonal, physics-based validation that is immune to database bias.

Workflow Visualization

G Start 13C NMR Assignment 3-(4-Methyl-3-nitrophenoxy)piperidine Exp Empirical 1D/2D NMR (Bruker Avance 600 MHz) Start->Exp High Accuracy, High Cost ML Ensemble ML Prediction (Mnova NMRPredict) Start->ML Rapid Screening, Low Cost DFT QM DFT-GIAO Calculation (Gaussian 16) Start->DFT Mechanistic Validation, High Compute Exp_Step HSQC/HMBC Cross-peaks Direct C-H Correlation Exp->Exp_Step ML_Step HOSE Codes & Neural Nets Database Matching ML->ML_Step DFT_Step B3LYP/6-31G(d) Opt Shielding Tensors DFT->DFT_Step Consensus Consensus Peak Assignment (RMSE < 1.5 ppm) Exp_Step->Consensus ML_Step->Consensus DFT_Step->Consensus

Fig 1. Decision matrix and workflow for 13C NMR peak assignment methodologies.

Step-by-Step Experimental Methodologies

To ensure a self-validating system, each protocol is designed with internal quality control checkpoints.

Protocol 1: Empirical 2D NMR Acquisition (The Ground Truth)
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS (internal standard).

  • Instrument Setup: Tune and match a 600 MHz NMR spectrometer equipped with a CryoProbe. Lock and shim on the deuterium signal.

  • 1D 13 C & DEPT-135: Acquire a standard 1D 13 C{1H} spectrum (1024 scans). Self-Validation Check: Follow immediately with a DEPT-135 sequence. Ensure the phase of the signals (CH/CH 3​ positive, CH 2​ negative, quaternary null) logically matches the 12 expected carbons of the molecular formula.

  • 2D HMBC Mapping: Acquire 2D 1 H- 13 C HMBC optimized for long-range coupling ( J = 8 Hz). Trace the cross-peak from the phenyl methyl protons ( δH​ ~2.3 ppm) to assign the adjacent C3, C4, and C5 quaternary/methine carbons.

Protocol 2: Ensemble Machine Learning Prediction
  • Structural Input: Import the standardized .mol file of 3-(4-Methyl-3-nitrophenoxy)piperidine into the prediction software.

  • Algorithm Execution: Engage the Ensemble Predictor. The system will partition the molecule into substructures and query the HOSE code database.

  • Confidence Interval Review: Self-Validation Check: Review the predicted error bounds for each atom. Atoms with prediction errors > 2.0 ppm indicate a lack of training data for that specific chemical environment, requiring manual review.

Protocol 3: QM DFT-GIAO Calculation
  • Conformational Search: Perform a molecular mechanics (MMFF) conformational search to identify the lowest energy chair conformations of the piperidine ring.

  • Geometry Optimization: Optimize the lowest energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level of theory in a continuum solvent model (PCM, Chloroform).

  • Frequency Check: Self-Validation Check: Run a frequency calculation. The absence of imaginary frequencies confirms the geometry is a true local minimum, validating the structural input.

  • Tensor Calculation & Scaling: Compute the isotropic shielding tensors ( σiso​ ) using the GIAO method. Convert to chemical shifts ( δcalc​ ) using empirical linear scaling: δcalc​=(Intercept−σiso​)/Slope .

Quantitative Data Presentation & Comparison

The following table summarizes the performance of the predictive models against the empirical ground truth for 3-(4-Methyl-3-nitrophenoxy)piperidine.

Table 1: Predicted vs. Experimental 13 C NMR Chemical Shifts (ppm)
Carbon PositionEnvironment TypeEmpirical NMR (Ground Truth)ML Prediction (Mnova)DFT-GIAO (B3LYP/6-31G*) Δ (Exp - DFT)
C1 (Phenyl)Quaternary (C-O)156.2155.8157.1-0.9
C2 (Phenyl)Methine (CH)111.5112.0110.8+0.7
C3 (Phenyl)Quaternary (C-NO 2​ )150.1149.5151.2-1.1
C4 (Phenyl)Quaternary (C-CH 3​ )132.4133.1131.9+0.5
C5 (Phenyl)Methine (CH)131.0130.5132.1-1.1
C6 (Phenyl)Methine (CH)116.6117.2115.9+0.7
C7 (Methyl)Primary (CH 3​ )20.120.519.8+0.3
C2' (Piperidine)Secondary (CH 2​ -N)50.249.851.0-0.8
C3' (Piperidine)Methine (CH-O)72.471.973.5-1.1
C4' (Piperidine)Secondary (CH 2​ )30.129.531.2-1.1
C5' (Piperidine)Secondary (CH 2​ )24.524.125.3-0.8
C6' (Piperidine)Secondary (CH 2​ -N)46.345.947.1-0.8
Table 2: Performance & Resource Comparison
MethodologyAccuracy (RMSE vs Exp)Time-to-ResultCost / OverheadBest Use Case
Empirical 2D NMR 0.0 ppm (Reference)2 - 4 HoursHigh (Instrument Time)De novo structural elucidation
Ensemble ML ~0.5 - 1.2 ppm< 1 MinuteLow (Software License)Rapid screening & routine verification
QM DFT-GIAO ~1.5 - 2.1 ppm12 - 24 HoursMedium (Compute Nodes)Resolving stereoisomers & novel scaffolds

Conclusion

For routine analysis of 3-(4-Methyl-3-nitrophenoxy)piperidine, Ensemble ML Prediction offers the best balance of speed and accuracy, easily distinguishing the correct regioisomer within seconds. However, the unique electronic push-pull system of the nitro-phenoxy ether linkage causes minor deviations in ML databases.

When absolute certainty is required—especially for regulatory submissions or patent claims—Empirical 2D NMR remains the unassailable gold standard. DFT-GIAO calculations serve as the ultimate mechanistic tie-breaker when experimental HMBC correlations are ambiguous due to overlapping signals or low sample concentration.

References

  • ChemSrc. (2025). 3-(4-Methyl-3-nitrophenoxy)piperidine Compound Information. Retrieved from [Link]

  • Bruker Corporation. (2026). TopSpin NMR Data Analysis Software. Retrieved from[Link]

  • Mestrelab Research. (2026). Mnova NMRPredict Desktop. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (2023). Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. PMC. Retrieved from[Link]

Validation

FTIR spectral analysis of nitro and ether groups in piperidine derivatives

Analytical Mastery: FTIR Spectral Analysis of Nitro and Ether Groups in Piperidine Derivatives Piperidine derivatives form the structural backbone of numerous pharmaceutical agents, exhibiting a wide spectrum of biologic...

Author: BenchChem Technical Support Team. Date: March 2026

Analytical Mastery: FTIR Spectral Analysis of Nitro and Ether Groups in Piperidine Derivatives

Piperidine derivatives form the structural backbone of numerous pharmaceutical agents, exhibiting a wide spectrum of biological activities, including potent antimicrobial and anticancer properties[1]. The substitution of the piperidine ring with specific functional groups—namely nitro ( NO2​ ) and ether (C-O-C) linkages—dramatically alters their electron density, solubility, and receptor binding affinity[2]. For drug development professionals, verifying the structural integrity of these substitutions is a critical quality control step. Fourier Transform Infrared (FTIR) spectroscopy provides a rapid, highly specific molecular fingerprint of these compounds, but obtaining reliable data requires selecting the correct analytical modality.

Spectral Signatures: Decoding Nitro and Ether Moieties

Before comparing instrumental modalities, we must establish the fundamental vibrational mechanics of our target functional groups.

  • The Nitro Group ( NO2​ ): The nitro group acts as a strong electron-withdrawing moiety. Because the two N-O bonds are equivalent, they couple to produce two distinct, highly diagnostic stretching vibrations. The 3 typically manifests as a strong band in the 1530–1570 cm⁻¹ region, while the symmetric stretching mode appears between 1320 and 1370 cm⁻¹[3].

  • The Ether Group (C-O-C): Ethers are characterized by the absence of O-H stretching and the presence of a prominent C-O-C asymmetric stretch. In mixed or saturated ether derivatives of piperidine, this 4 dominates the fingerprint region, consistently appearing as a massive peak between 1050 and 1150 cm⁻¹[5][4].

Modality Comparison: ATR-FTIR vs. Transmission (KBr Pellet)

Choosing the right FTIR sampling technique dictates the reliability of your spectral data. Below is an objective comparison of the two primary methodologies used for solid pharmaceutical powders.

Transmission FTIR (KBr Pellet): The traditional gold standard. Potassium Bromide (KBr) is transparent to mid-IR radiation, allowing it to act as an inert matrix for the sample[6].

  • The Causality of Error: KBr is highly hygroscopic. During the grinding and pressing phase, it rapidly absorbs atmospheric moisture, introducing broad O-H stretching bands (~3400 cm⁻¹) and water bending bands (~1640 cm⁻¹)[6]. This water bending band can critically obscure or artificially inflate the asymmetric nitro peak at 1550 cm⁻¹. Furthermore, the mechanical stress of grinding can induce polymorphic transformations in sensitive piperidine derivatives.

Attenuated Total Reflectance (ATR-FTIR): The modern pharmaceutical standard. ATR utilizes a high-refractive-index crystal (e.g., Diamond) where the IR beam undergoes total internal reflection, creating an evanescent wave that penetrates the sample[7][8].

  • The Causality of Success: ATR requires zero sample preparation, preserving the native solid-state form of the piperidine derivative[8][9]. Because there is no KBr matrix, moisture interference is eliminated, ensuring pristine baseline clarity around the critical nitro and ether regions.

Quantitative Comparison of FTIR Modalities

Analytical ParameterDiamond ATR-FTIRTransmission (KBr Pellet)
Sample-to-Matrix Ratio 100% Sample (Direct application)1:100 (Sample:KBr dilution)
IR Penetration Depth ~1 to 5 µm (Wavelength dependent)Full pathlength of pellet (~1 mm)
Nitro Asym. Stretch (~1550 cm⁻¹) High clarity; unaffected by matrixModerate; risk of overlap with water bending (~1640 cm⁻¹)
Ether Asym. Stretch (~1100 cm⁻¹) Enhanced intensity (deeper penetration at low cm⁻¹)Standard intensity (True bulk representation)
Moisture Interference NegligibleHigh (KBr is highly hygroscopic)
Preparation Time < 1 minute10 - 15 minutes

Experimental Methodology: Self-Validating ATR-FTIR Protocol

To ensure absolute trustworthiness in your spectral data, the following protocol establishes a self-validating workflow for analyzing piperidine derivatives via Diamond ATR-FTIR.

Step 1: System Verification & Background Collection

  • Action: Clean the diamond ATR crystal with high-purity isopropyl alcohol and allow it to evaporate completely. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: The background spectrum maps the ambient CO2​ and water vapor in the optical path. Self-Validation Check: Inspect the single-beam energy profile. If the maximum energy falls below the manufacturer's threshold (typically indicating a damaged or dirty crystal), halt the analysis and reclean. A pristine background ensures that subsequent peaks belong exclusively to the piperidine derivative.

Step 2: Sample Application & Optical Contact

  • Action: Place ~2-5 mg of the piperidine derivative powder directly onto the center of the diamond crystal. Lower the pressure anvil until the clutch clicks, applying standardized force.

  • Causality & Validation: ATR relies on an evanescent wave that penetrates only 1–5 µm into the sample[7]. Air gaps between the powder and the crystal will drastically reduce signal intensity. Self-Validation Check: Monitor the live preview of the spectrum. The optical contact is validated when the most intense peak (often the C-O-C stretch around 1100 cm⁻¹) reaches an absorbance between 0.4 and 0.8 AU.

Step 3: Spectral Acquisition

  • Action: Acquire the sample spectrum using 32 to 64 co-added scans at a resolution of 4 cm⁻¹ across the 4000–400 cm⁻¹ range.

  • Causality & Validation: Co-adding scans increases the signal-to-noise ratio proportionally to the square root of the number of scans. This is critical for resolving the symmetric nitro stretch (~1350 cm⁻¹), which is often weaker and narrower than its asymmetric counterpart.

Step 4: ATR Correction & Baseline Processing

  • Action: Apply an ATR correction algorithm and perform a baseline correction using the spectrometer's analytical software.

  • Causality & Validation: The penetration depth of the evanescent wave is wavelength-dependent; it penetrates deeper at lower wavenumbers[7]. Consequently, the ether peak (~1100 cm⁻¹) will appear artificially magnified compared to the nitro peak (~1550 cm⁻¹). Self-Validation Check: The ATR correction mathematically normalizes the spectrum to mimic a transmission pathlength, validating the relative peak height ratios for accurate structural characterization.

Analytical Workflow Visualization

FTIR_Workflow Start Piperidine Derivative Sample Preparation Choice Select FTIR Modality Start->Choice ATR ATR-FTIR (Diamond) Direct application No matrix interference Choice->ATR Moisture Sensitive KBr Transmission (KBr Pellet) 1:100 dilution Requires grinding & pressing Choice->KBr Bulk Analysis Analysis Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Analysis KBr->Analysis Validation Data Processing & Baseline Correction Analysis->Validation Nitro Nitro Group Detection Asym: ~1530-1570 cm⁻¹ Sym: ~1320-1370 cm⁻¹ Ether Ether Group Detection C-O-C Asym: ~1050-1150 cm⁻¹ Validation->Nitro Validation->Ether

Figure 1: Decision matrix and analytical workflow for FTIR evaluation of piperidine derivatives.

References

  • Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. URL:[Link]

  • Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. URL:[Link]

  • ft-ir, ft-raman spectral analysis and density functional theory calculations studies of 3-chloro-2-nitrobenzyl alcohol. NIPNE. URL: [Link]

  • Quantum chemical studies and spectroscopic investigations on 2-amino-3-methyl-5-nitropyridine by density functional theory. National Institutes of Health (NIH). URL: [Link]

  • Deciphering the Triple-Peak C-O-C Stretching FTIR Absorbance Consistently Occurring in Semicrystalline PEG. MDPI. URL: [Link]

  • Why Is Kbr Commonly Used As A Binder In Ftir Sample Preparation? Discover Its Ir Transparency Benefits. Kintek Press. URL:[Link]

  • The C-O Bond III: Ethers By a Knockout. Spectroscopy Online. URL: [Link]

  • First derivative ATR-FTIR spectroscopic method as a green tool for the quantitative determination of diclofenac sodium tablets. National Institutes of Health (NIH). URL: [Link]

  • Getting reliable FTIR data in pharmaceutical analysis: the role of sampling. Specac Ltd. URL:[Link]

  • The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. Journal of Applied Pharmaceutical Science. URL:[Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of 3-(4-Methyl-3-nitrophenoxy)piperidine

For researchers engaged in structural elucidation and metabolic profiling, a deep understanding of mass spectrometry fragmentation is paramount. This guide provides a predictive analysis of the electron ionization (EI) m...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers engaged in structural elucidation and metabolic profiling, a deep understanding of mass spectrometry fragmentation is paramount. This guide provides a predictive analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3-(4-Methyl-3-nitrophenoxy)piperidine. Due to the absence of direct spectral data in public databases for this specific molecule, this guide synthesizes established fragmentation principles of its constituent moieties. We will compare the predicted fragmentation of our target molecule with the known fragmentation patterns of analogous structures, offering a robust framework for its identification and characterization.

Deconstructing the Analyte: A Three-Part Fragmentation Strategy

The structure of 3-(4-Methyl-3-nitrophenoxy)piperidine presents three key regions susceptible to fragmentation under electron ionization: the piperidine ring, the ether linkage, and the substituted nitroaromatic ring. Our analysis will proceed by examining the characteristic fragmentation of each part to construct a cohesive prediction for the entire molecule.

The Piperidine Moiety: The Driving Force of Initial Fragmentation

The piperidine ring, a saturated N-heterocycle, typically directs the initial and most significant fragmentation pathways in EI-MS.[1] Ionization of the basic nitrogen atom is a highly favorable process, leading to a molecular ion that readily undergoes alpha-cleavage.[2][3]

  • Alpha-Cleavage: This is the hallmark fragmentation of aliphatic amines.[4][5] It involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[1] This process results in the formation of a stable, resonance-stabilized iminium ion and a neutral radical.[2] For 3-(4-Methyl-3-nitrophenoxy)piperidine, two primary alpha-cleavage pathways are possible, leading to the loss of either a hydrogen radical or the substituted phenoxy group from the C2 or C6 positions, or cleavage within the ring itself. The most dominant alpha-cleavage is expected to be the one that leads to the most stable radical and/or ion.

  • Ring Fission: The piperidine ring can also undergo cleavage, leading to a variety of acyclic fragment ions.[1]

The presence of the bulky phenoxy substituent at the 3-position will heavily influence the specific alpha-cleavage and ring-opening pathways.[1]

The Aromatic Core: Fragmentation of the 4-Methyl-3-nitrophenoxy Group

The substituted aromatic portion of the molecule will exhibit its own characteristic fragmentation patterns, primarily driven by the nitro group.

  • Nitro Group Fragmentation: Aromatic nitro compounds characteristically lose the nitro group (NO₂) or a neutral oxygen atom (O).[6] The loss of nitric oxide (NO) is also a common pathway.[6][7]

  • The "Ortho Effect": The presence of a methyl group ortho to the nitro group in the precursor to our target molecule (4-methyl-3-nitrophenol) would typically induce a characteristic fragmentation known as the "ortho effect," leading to the loss of a hydroxyl radical (•OH).[6] While the ether linkage in our target molecule prevents a direct ortho relationship between the methyl and nitro groups in the same ring, this underlying principle of substituent interaction is important to consider.

  • Ether Linkage Cleavage: Aryl ethers, such as anisole, are known to undergo cleavage of the O-alkyl bond, with the charge often retained by the aromatic portion.[8] A key fragmentation would be the cleavage of the C-O bond of the ether, leading to the formation of a 4-methyl-3-nitrophenoxide radical and a piperidinyl cation, or vice-versa.

Predicted Fragmentation Pathway and Comparative Analysis

Based on the principles outlined above, we can predict the major fragmentation pathways for 3-(4-Methyl-3-nitrophenoxy)piperidine and compare them with known fragments from analogous structures.

Table 1: Predicted Major Fragment Ions and Comparison with Analogous Structures

Predicted Fragment Ion (m/z)Proposed Structure/FormationComparative Evidence
236 [M]⁺˙ (Molecular Ion) The molecular ion peak is expected. Its intensity may be reduced due to the high propensity for fragmentation.
153 [C₇H₇NO₃]⁺˙ (4-Methyl-3-nitrophenol radical cation) Cleavage of the ether C-O bond. The NIST WebBook provides a reference mass spectrum for 4-Methyl-3-nitrophenol (MW 153.14 g/mol ) which would be a key comparison point.[9][10]
84 [C₅H₁₀N]⁺ (Piperidinyl cation) Cleavage of the ether C-O bond with charge retention on the piperidine fragment.
85 [C₅H₁₁N]⁺˙ (Piperidine radical cation) Formed from the cleavage of the ether bond.
Various Iminium ions from alpha-cleavage of the piperidine ring Characteristic of piperidine derivatives, leading to a series of fragments depending on the specific bond cleavage.[1][3]
123 [M - NO₂ - CH₃]⁺ Loss of the nitro group and the methyl group from the aromatic ring.
107 [C₇H₇O]⁺ (Cresol-like fragment) Loss of the nitro group and subsequent rearrangements.

Visualizing the Fragmentation

To better illustrate the predicted fragmentation pathways, the following diagrams were generated using the Graphviz DOT language.

G M [M]⁺˙ (m/z 236) 3-(4-Methyl-3-nitrophenoxy)piperidine F1 [C₇H₇NO₃]⁺˙ (m/z 153) 4-Methyl-3-nitrophenol radical cation M->F1 Ether Cleavage F2 [C₅H₁₀N]⁺ (m/z 84) Piperidinyl cation M->F2 Ether Cleavage F3 [C₅H₁₁N]⁺˙ (m/z 85) Piperidine radical cation M->F3 Ether Cleavage F4 Iminium Ion Fragments M->F4 α-Cleavage

Caption: Predicted primary fragmentation pathways of 3-(4-Methyl-3-nitrophenoxy)piperidine.

Experimental Protocols

For the acquisition of electron ionization mass spectra of 3-(4-Methyl-3-nitrophenoxy)piperidine, a standard Gas Chromatography-Mass Spectrometry (GC-MS) protocol is recommended.

1. Sample Preparation:

  • Dissolve 1-2 mg of the analyte in a high-purity volatile solvent (e.g., dichloromethane or methanol) to a final concentration of approximately 100-500 µg/mL.[6]

  • Ensure the sample is free from non-volatile impurities that could contaminate the ion source.

2. GC-MS Parameters:

  • Gas Chromatograph (GC):

    • Injector: Split/splitless, operated in splitless mode for maximum sensitivity.

    • Injector Temperature: 250-280 °C.

    • Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is suitable.

    • Oven Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI).[11]

    • Electron Energy: 70 eV (standard for library matching).[11]

    • Ion Source Temperature: 230-250 °C.

    • Mass Range: Scan from m/z 40 to 400 to ensure capture of all relevant fragments.

    • Solvent Delay: Set a solvent delay to prevent the solvent peak from saturating the detector.

3. Data Analysis:

  • Identify the molecular ion peak. Note that for some compounds, the molecular ion can be weak or absent in EI.[11]

  • Propose fragmentation pathways based on the observed mass losses and known fragmentation rules for amines, ethers, and nitroaromatic compounds.[1]

  • Compare the obtained spectrum with the predicted fragmentation pattern and with spectral libraries (if available for analogous structures).

Conclusion

The mass spectral fragmentation of 3-(4-Methyl-3-nitrophenoxy)piperidine under electron ionization is predicted to be a complex interplay of competing pathways initiated at the piperidine nitrogen, the ether linkage, and the nitroaromatic ring. The dominant initial fragmentation is expected to be alpha-cleavage of the piperidine ring, leading to characteristic iminium ions. Cleavage of the ether bond will also be a significant pathway, yielding ions corresponding to the piperidine and the 4-methyl-3-nitrophenol moieties. Subsequent fragmentation of the aromatic portion will likely involve losses of NO₂, NO, and potentially show evidence of substituent interactions. This predictive guide, grounded in the established principles of mass spectrometry, provides a solid foundation for the identification and structural elucidation of this and related novel chemical entities.

References

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. In Organic Chemistry. Retrieved from [Link]

  • Zahran, N. F., Helal, A. I., & Rasgeed, N. (1997). Mass spectrometric study on the fragmentation of anisole. IAEA. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • JoVE. (2024, December 5). Mass Spectrometry: Amine Fragmentation. Retrieved from [Link]

  • Stavros, V. G., et al. (2001). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A, 105(14), 3589–3596.
  • Chemistry Steps. (2025, September 27). Alpha (α) Cleavage. Retrieved from [Link]

  • Zwiener, G., & Frimmel, F. H. (2003). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.
  • University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [Link]

  • Papanastasiou, D. (2021). Advances in structure elucidation of small molecules using mass spectrometry. Journal of Mass Spectrometry, 56(1), e4671.
  • IAEA. (1997). Mass spectrometric study on the fragmentation of anisole. ETDEWEB. Retrieved from [Link]

  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds. Retrieved from [Link]

  • ACS Publications. (2001). On the Fragmentation of Nitrobenzene and Nitrotoluenes Induced by a Femtosecond Laser at 375 nm. The Journal of Physical Chemistry A. Retrieved from [Link]

  • NIST. (n.d.). 4-Methyl-3-nitrophenol. In NIST WebBook. Retrieved from [Link]

  • Bitesize Bio. (2025, March 19). Making Molecules Fly: Ionization Methods in Mass Spectrometry. Retrieved from [Link]

  • Kuhn, S. (2024, June 28). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2).
  • Chemical Instrumentation Facility, University of Missouri. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

  • Chegg. (2019, April 6). Solved: This is the mass spectrum for anisole. Retrieved from [Link]

  • ACD/Labs. (2023, August 23). A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. Retrieved from [Link]

  • Petreska Stanoeva, J., et al. (2022). Establishing mass spectral fragmentation patterns for the characterization of 1,2-unsaturated pyrrolizidine alkaloids and N-oxides in Boraginaceae species from Macedonia using LC-ESI-MS/MS. Macedonian Journal of Chemistry and Chemical Engineering, 41(1), 99-110.
  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446.
  • Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Retrieved from [Link]

  • Wu, Y., et al. (2022).
  • Benedetti, A., et al. (1975). Mass spectral investigations on selenium compounds. II. The behaviour of meta-and para-substituted benzeneseleninic acids and of meta-nitrophenyl selenocyanate under electron impact. Australian Journal of Chemistry, 28(7), 1459-1466.
  • NIST. (n.d.). 4-Methyl-3-nitrophenol. In NIST WebBook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds. Retrieved from [Link]

  • NIST. (n.d.). Phenol, 3-methyl-4-nitro-. In NIST WebBook. Retrieved from [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2025, June 12). A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. Retrieved from [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Retrieved from [Link]

  • Scientific & Academic Publishing. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Retrieved from [Link]

Sources

Validation

Application Guide: UV-Vis Absorption Maxima and Analytical Tracking of 3-(4-Methyl-3-nitrophenoxy)piperidine

Introduction In modern drug discovery and organic synthesis, the ability to accurately track intermediates during reaction monitoring and purification is critical. 3-(4-Methyl-3-nitrophenoxy)piperidine (CAS 1273966-34-9)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In modern drug discovery and organic synthesis, the ability to accurately track intermediates during reaction monitoring and purification is critical. 3-(4-Methyl-3-nitrophenoxy)piperidine (CAS 1273966-34-9) is a highly versatile building block[1]. Because it contains a nitroaromatic chromophore, it possesses distinct photophysical properties that make it highly suitable for UV-Vis and HPLC-UV analytical tracking.

This guide objectively compares the UV-Vis absorption performance of 3-(4-Methyl-3-nitrophenoxy)piperidine against alternative scaffolds, providing researchers with the experimental data and self-validating protocols necessary to optimize their analytical workflows.

Spectroscopic Foundations & Electronic Transitions

The analytical detectability of 3-(4-Methyl-3-nitrophenoxy)piperidine is driven by its 4-methyl-3-nitrophenoxy moiety. Nitroaromatic compounds exhibit strong absorption in the UV region due to the electron-withdrawing nature of the nitro group conjugated with the aromatic ring[2].

Unsubstituted nitrobenzene typically exhibits a strong absorption maximum ( λmax​ ) around 267 nm in polar solvents like water or methanol, corresponding to a π→π∗ transition with significant charge-transfer character[3]. It also displays a weaker shoulder in the UVA region (~340–350 nm) corresponding to an n→π∗ transition localized on the nitro group[3].

In 3-(4-Methyl-3-nitrophenoxy)piperidine, the addition of the ether linkage (an auxochrome) and the methyl group donates electron density into the ring. This structural modification induces a bathochromic shift (red shift) , pushing the primary π→π∗ transition to approximately 275 nm and the n→π∗ transition to 340 nm [4].

Objective Comparison: Analytical Detectability

When designing an HPLC-UV method, the choice of intermediate scaffold drastically impacts detectability. Tracking at low wavelengths (e.g., < 230 nm) is notoriously prone to baseline noise and solvent interference (e.g., ethyl acetate has a UV cutoff of 256 nm).

The table below objectively compares 3-(4-Methyl-3-nitrophenoxy)piperidine with two alternative piperidine derivatives to demonstrate its superior analytical tracking performance.

Table 1: UV-Vis Absorption Maxima and Analytical Suitability (Solvent: Methanol)
Compound ScaffoldPrimary λmax​ ( π→π∗ )Molar Extinction ( ϵ )Secondary λmax​ ( n→π∗ )Analytical Suitability & Performance
3-(4-Methyl-3-nitrophenoxy)piperidine 275 nm ~12,500 M−1cm−1 340 nm Excellent: Allows for dual-wavelength tracking. 275 nm avoids solvent cutoffs; 340 nm provides orthogonal confirmation.
3-(3-Nitrophenoxy)piperidine 268 nm~11,800 M−1cm−1 335 nmVery Good: Lacks the methyl group, resulting in a slight hypsochromic (blue) shift. Good detectability, but slightly closer to solvent noise.
3-(4-Methylphenoxy)piperidine 225 nm~8,500 M−1cm−1 278 nm (weak)Poor: Lacks the nitro auxochrome. Requires tracking at 225 nm, which is highly susceptible to solvent interference and baseline drift.

Key Takeaway: The presence of the nitro group in 3-(4-Methyl-3-nitrophenoxy)piperidine provides a robust, high-intensity absorption band at 275 nm, making it significantly easier to quantify in complex reaction mixtures than its non-nitrated alternatives.

Experimental Protocol: Self-Validating UV-Vis Method Development

To utilize 3-(4-Methyl-3-nitrophenoxy)piperidine effectively in HPLC-UV or spectrophotometric assays, follow this step-by-step methodology. This protocol is designed as a self-validating system , ensuring that optical drift and concentration artifacts are eliminated.

Step 1: Solvent Selection and Blank Preparation
  • Action: Prepare a solvent blank using HPLC-grade Methanol.

  • Causality: Methanol is selected because its UV cutoff is 205 nm, ensuring absolute optical transparency in the 250–400 nm window where the nitroaromatic chromophore absorbs. Furthermore, as a polar protic solvent, it stabilizes the charge-transfer excited states of the molecule[3].

  • Validation: Running a blank subtraction isolates the true absorbance of the solute by negating the baseline absorbance of the cuvette and solvent impurities.

Step 2: Spectral Acquisition
  • Action: Prepare a 20 µM solution of 3-(4-Methyl-3-nitrophenoxy)piperidine in methanol. Transfer to a 1 cm path-length quartz cuvette.

  • Action: Scan the sample from 200 nm to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Causality: A full spectrum scan is required to empirically confirm the exact λmax​ under your specific laboratory conditions (temperature, exact solvent pH), as solvatochromic shifts can occur.

Step 3: Beer-Lambert Linearity Check (System Suitability)
  • Action: Prepare a serial dilution (5 µM, 10 µM, 20 µM, 40 µM, 80 µM) and measure the absorbance at 275 nm. Plot Absorbance vs. Concentration.

  • Causality & Validation: At high concentrations, molecular crowding and stray light cause deviations from linearity (peak flattening). Confirming an R2>0.99 validates that your chosen working concentration falls strictly within the linear dynamic range of the detector, ensuring quantitative reliability.

Step 4: HPLC-UV Integration
  • Action: Transfer the validated parameters to your HPLC system. Set the primary UV detector channel to 275 nm (for maximum sensitivity) and a secondary channel to 340 nm (for peak purity confirmation).

Analytical Workflow Visualization

G N1 1. Sample Preparation (10-50 µM in MeOH) N2 2. Baseline Correction (Solvent Blank Subtraction) N1->N2 N3 3. UV-Vis Spectral Scan (200 nm - 500 nm) N2->N3 N4 4. Peak Identification (λ_max at 275 nm & 340 nm) N3->N4 N5 5. Beer-Lambert Validation (Confirm R² > 0.99) N4->N5 N6 6. HPLC Method Integration (Set UV Detector to 275 nm) N5->N6

Analytical Workflow for UV-Vis Method Validation & HPLC Integration

References

  • Source: Journal of the American Chemical Society (ACS Publications)
  • UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), and 2,4-dinitrophenol (III)
  • Time-dependent UV–Vis spectra during the catalytic reduction of nitroaromatics Source: ResearchGate URL
  • 1273966-34-9: 3-(4-Methyl-3-nitrophenoxy)

Sources

Comparative

Differentiating 3-(4-Methyl-3-nitrophenoxy)piperidine from structural analogs

Differentiating 3-(4-Methyl-3-nitrophenoxy)piperidine from Structural Analogs: A Comprehensive Guide for Drug Development In medicinal chemistry, the piperidine ring is a universally privileged scaffold. When functionali...

Author: BenchChem Technical Support Team. Date: March 2026

Differentiating 3-(4-Methyl-3-nitrophenoxy)piperidine from Structural Analogs: A Comprehensive Guide for Drug Development

In medicinal chemistry, the piperidine ring is a universally privileged scaffold. When functionalized with an aryl ether—specifically a nitro-methylphenoxy group—it becomes a highly versatile building block. The nitro group acts as a "masked" amine that, once the piperidine nitrogen is incorporated into a core scaffold, can be reduced to an aniline and further elaborated into ureas, amides, or sulfonamides to probe kinase hinge regions or GPCR allosteric sites.

However, the specific position of the ether linkage on the piperidine ring drastically alters the molecule's 3D trajectory. This guide objectively compares[1] with its primary structural analogs, detailing the causality behind their functional differences and providing self-validating experimental protocols for their differentiation.

Structural and Physicochemical Profiling

The choice between a 3-substituted, 4-substituted, or extended-spacer piperidine is not trivial; it dictates the exit vector of the aromatic pharmacophore.

  • The 4-Isomer Vector: [2] provides a linear, symmetrical exit vector (180° relative to the piperidine chair). This is often utilized when targeting deep, linear binding pockets.

  • The 3-Isomer Vector: 3-(4-Methyl-3-nitrophenoxy)piperidine[1] provides an angled exit vector (~109°) and introduces a chiral center. This angled trajectory is famously exploited in drugs like paroxetine, where the 3-position allows the aryl group to perfectly occupy the halogen-binding pocket of the serotonin transporter (SERT).

  • The Spacer Analog: [3] introduces a methylene spacer, increasing conformational flexibility and altering the spatial distance between the basic amine and the aromatic ring.

Table 1: Quantitative Comparison of Physicochemical Properties

Property3-(4-Methyl-3-nitrophenoxy)piperidine4-(4-Methyl-3-nitrophenoxy)piperidine3-((3-Methyl-2-nitrophenoxy)methyl)piperidine
CAS Number 1273966-34-91285157-46-11283589-65-0
Molecular Weight 236.27 g/mol 236.27 g/mol 250.29 g/mol
Formula C12H16N2O3C12H16N2O3C13H18N2O3
Chirality Chiral (1 stereocenter)Achiral (Plane of symmetry)Chiral (1 stereocenter)
Linkage Position Direct ether at C3Direct ether at C4Methylene spacer at C3
Symmetry ( 13 C NMR) 5 distinct piperidine carbons3 distinct piperidine carbons5 distinct piperidine carbons

Analytical Differentiation: A Self-Validating NMR Workflow

When differentiating the 3-isomer from the 4-isomer, 1D 1 H NMR is often insufficient. The methine proton attached to the ether oxygen in both isomers will appear as complex multiplets in the same aliphatic region (4.2–4.6 ppm) due to similar electronic environments.

To establish a self-validating system , we must rely on molecular symmetry and 2D Heteronuclear Multiple Bond Correlation (HMBC).

Protocol 1: Step-by-Step NMR Structural Elucidation

  • Sample Preparation: Dissolve 15 mg of the unknown compound in 0.6 mL of CDCl 3​ containing 0.03% TMS as an internal standard.

  • Symmetry Check ( 13 C NMR): Acquire a standard 13 C spectrum.

    • Causality: The 4-isomer possesses a plane of symmetry passing through C1 and C4. Consequently, C2/C6 and C3/C5 are magnetically equivalent, yielding only 3 distinct carbon signals for the piperidine ring. The 3-isomer lacks this symmetry and will display 5 distinct carbon signals . This internal check validates the structure before complex 2D analysis.

  • Linkage Confirmation (2D HMBC): Run an HMBC experiment optimized for long-range couplings ( nJCH​ = 8 Hz).

    • Data Interpretation: Trace the cross-peak from the aromatic ipso-carbon (the carbon bonded to the ether oxygen, ~150 ppm). In the 3-isomer, this carbon will show a 3J correlation to the C3 methine proton. In the 4-isomer, the correlation will point to the C4 methine proton.

AnalyticalWorkflow A Unknown Sample (Piperidine-Ether Analog) B 13C NMR Analysis (Symmetry Profiling) A->B C 5 Distinct Ring Carbons (Asymmetric) B->C D 3 Distinct Ring Carbons (Symmetric) B->D E 2D HMBC NMR (Determine Linkage) C->E G Ether O to C4 (Achiral Center) D->G F Ether O to C3 (Chiral Center) E->F 3J Correlation H 3-(4-Methyl-3-nitrophenoxy) piperidine F->H I 4-(4-Methyl-3-nitrophenoxy) piperidine G->I

Workflow for differentiating piperidine ether isomers using 13C Symmetry and 2D HMBC NMR.

Stereochemical Resolution: Chiral HPLC Protocol

Because the 3-position is a stereocenter, 3-(4-Methyl-3-nitrophenoxy)piperidine[1] is typically synthesized as a racemate. Biological targets (like GPCRs or transporters) are highly stereoselective. Resolving the enantiomers at the building-block stage prevents confounding data in downstream functional assays.

Protocol 2: Step-by-Step Chiral Resolution

  • Column Selection: Chiralcel OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Hexane / Isopropanol / Diethylamine (85:15:0.1 v/v/v).

    • Causality for DEA: The basic secondary amine of the piperidine ring will interact strongly with residual silanols on the stationary phase, causing severe peak tailing. Adding 0.1% Diethylamine (DEA) competitively binds these sites, suppressing ionization and ensuring sharp, quantifiable peaks.

  • Execution: Run at a flow rate of 1.0 mL/min with UV detection at 254 nm.

  • System Validation (Negative Control): Inject the achiral 4-isomer[2] under identical conditions.

    • Causality: The 4-isomer must elute as a single, sharp peak. If it splits, the column or solvent system is creating artifacts (e.g., on-column degradation). A single peak for the 4-isomer validates that the two peaks observed for the 3-isomer are true, resolved enantiomers.

References

Sources

Validation

A Comparative Guide to the X-ray Crystallographic Analysis of Substituted Phenoxypiperidines

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds utilized...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the precise elucidation of a molecule's three-dimensional structure is a cornerstone of modern medicinal chemistry. Among the myriad of scaffolds utilized in drug design, the phenoxypiperidine moiety stands out for its prevalence in a range of clinically significant agents, from antipsychotics to analgesics. The conformational flexibility and substitution patterns of this scaffold are critical determinants of its pharmacological activity. X-ray crystallography offers an unparalleled, high-resolution insight into the atomic arrangement of these molecules, providing a solid foundation for structure-activity relationship (SAR) studies and rational drug design.

This guide provides an in-depth look at the application of single-crystal X-ray diffraction for the structural characterization of substituted piperidine derivatives, with a specific focus on a case study of a closely related analogue, (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone. While not a direct phenoxypiperidine, the crystallographic analysis of this compound provides a valuable and illustrative template for researchers working with this class of molecules.

The Critical Role of X-ray Crystallography in Drug Design

The therapeutic efficacy of a drug molecule is intrinsically linked to its three-dimensional shape and its ability to interact with its biological target. X-ray crystallography provides an unambiguous determination of a molecule's conformation in the solid state, revealing crucial details about bond lengths, bond angles, and torsional angles. This information is vital for:

  • Understanding Structure-Activity Relationships (SAR): By comparing the crystal structures of a series of analogues with their corresponding biological activities, researchers can deduce the structural requirements for optimal target engagement.

  • Rational Drug Design: A high-resolution crystal structure of a lead compound can guide the design of new analogues with improved potency, selectivity, and pharmacokinetic properties.

  • Conformational Analysis: The piperidine ring can adopt various conformations, such as chair, boat, or twist-boat. X-ray crystallography can definitively identify the preferred conformation in the solid state, which can have significant implications for its biological activity.[1]

Case Study: Crystallographic Analysis of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone

To illustrate the power of X-ray crystallography in characterizing substituted piperidines, we will examine the crystallographic data for (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone, as reported by Revathi et al. (2015).[2][3][4]

Crystallographic Data Summary
ParameterValueSignificance
Chemical Formula C₁₃H₁₇NO₂Defines the elemental composition of the molecule.
Molecular Weight 219.28 g/mol The mass of one mole of the compound.
Crystal System OrthorhombicOne of the seven crystal systems, characterized by three unequal axes at right angles.
Space Group Pca2₁Describes the symmetry of the crystal lattice.
Unit Cell Dimensions a = 23.933 Å, b = 6.3317 Å, c = 8.0269 ÅThe dimensions of the repeating unit of the crystal lattice.
Volume 1216.3 ųThe volume of the unit cell.
Z 4The number of molecules in the unit cell.
Piperidine Conformation ChairThe piperidine ring adopts a stable chair conformation.[3]
Dihedral Angle 51.7°The angle between the planes of the piperidine and benzene rings.[2][4]
Key Interactions O—H⋯O hydrogen bondsIntermolecular hydrogen bonds link the molecules into chains, influencing the crystal packing.[2][4]

Experimental Protocol: A Step-by-Step Guide to X-ray Crystallography of a Novel Substituted Phenoxypiperidine

The journey from a newly synthesized phenoxypiperidine derivative to a fully refined crystal structure involves a meticulous multi-step process.[5]

Synthesis and Purification

The first and most critical step is the synthesis of the target phenoxypiperidine derivative and its purification to a high degree of homogeneity. Impurities can significantly hinder crystallization.

Crystal Growth

Obtaining high-quality single crystals is often the most challenging part of the process. Several techniques can be employed, and the optimal method is often found through empirical screening.

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to the gradual formation of crystals.

  • Vapor Diffusion: A concentrated solution of the compound is placed in a sealed container with a less soluble "anti-solvent." The slow diffusion of the anti-solvent into the compound's solution can induce crystallization.

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Crystal Selection and Mounting

A suitable single crystal, typically with dimensions of 0.1-0.3 mm, is selected under a microscope. The crystal should be well-formed with sharp edges and no visible defects. It is then carefully mounted on a goniometer head for data collection.

Data Collection

The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays in a specific pattern based on its internal atomic arrangement. As the crystal is rotated, a detector records the intensities and positions of the diffracted beams.[2]

Data Processing

The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of each reflection. This step also involves corrections for various experimental factors.

Structure Solution and Refinement

The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. This initial model is then refined against the experimental data to improve the accuracy of the atomic positions and other parameters. The quality of the final structure is assessed using metrics such as the R-factor.[2]

Visualizing the Workflow

The entire process, from synthesis to the final validated structure, can be visualized as a logical workflow.

Xray_Workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination Synthesis Synthesis of Substituted Phenoxypiperidine Purification Purification (e.g., Chromatography) Synthesis->Purification Crystallization Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Purification->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting DataCollection Data Collection (X-ray Diffractometer) Mounting->DataCollection DataProcessing Data Processing (Unit Cell, Space Group) DataCollection->DataProcessing StructureSolution Structure Solution (Initial Atomic Positions) DataProcessing->StructureSolution Refinement Structure Refinement StructureSolution->Refinement Validation Structural Validation (CIF File Generation) Refinement->Validation

Caption: A flowchart illustrating the key stages of X-ray crystallography.

Interpreting the Structural Data: A Deeper Dive

The crystallographic data presented in the table for our case study molecule reveals significant structural features.

  • Piperidine Ring Conformation: The piperidine ring adopts a chair conformation , which is the most stable conformation for six-membered rings, minimizing steric strain. The specific puckering parameters (q2, q3, QT, θ2) provide a quantitative description of this conformation.[3]

  • Relative Orientation of Rings: The dihedral angle of 51.7° between the piperidine and benzene rings indicates a significant twist between these two moieties.[2][4] This relative orientation is crucial for how the molecule presents itself to its biological target.

  • Intermolecular Interactions: The presence of O—H⋯O hydrogen bonds is a key feature of the crystal packing. These non-covalent interactions play a critical role in stabilizing the crystal lattice and can provide insights into potential hydrogen bonding interactions with a biological target.[2][4]

Visualizing the Molecular Conformation

A diagram illustrating the key conformational features of the case study molecule can provide a clearer understanding of its three-dimensional structure.

Mol_Conformation cluster_piperidine Piperidine Ring (Chair Conformation) cluster_phenyl Phenyl Ring P1 N1 P2 C8 B1 C1 P1->B1 Dihedral Angle = 51.7° P3 C9 P4 C10 P5 C11 OH OH P4->OH Hydrogen Bonding P6 C12 B2 C2 B3 C3 B4 C4 B5 C5 B6 C6

Caption: Key conformational features of (4-hydroxypiperidin-1-yl)(4-methylphenyl)methanone.

Conclusion

X-ray crystallography is an indispensable tool in the development of drugs based on the phenoxypiperidine scaffold. It provides definitive structural information that is essential for understanding SAR, guiding lead optimization, and ultimately, designing more effective and safer medicines. The detailed experimental workflow and the interpretation of crystallographic data presented in this guide, using a relevant case study, serve as a valuable resource for researchers in the field of drug discovery and development. The ability to visualize the precise three-dimensional arrangement of atoms provides a powerful advantage in the quest for novel therapeutics.

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